molecular formula C17H18N2O2 B029808 2-Pivaloylamino-3-benzoylpyridine CAS No. 125867-32-5

2-Pivaloylamino-3-benzoylpyridine

Cat. No.: B029808
CAS No.: 125867-32-5
M. Wt: 282.34 g/mol
InChI Key: STYYYMXRFDMQAF-UHFFFAOYSA-N
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Description

2-Pivaloylamino-3-benzoylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYYYMXRFDMQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363317
Record name 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125867-32-5
Record name 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pivaloylamino-3-benzoylpyridine, also known as N-(3-benzoylpyridin-2-yl)pivalamide, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bulky pivaloyl protecting group on the 2-amino position and a benzoyl group at the 3-position, presents a unique synthetic challenge. The electron-donating nature of the protected amino group activates the pyridine ring, while the steric hindrance of the pivaloyl group plays a crucial role in directing the regioselectivity of electrophilic substitution. This guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this target molecule, delving into the mechanistic rationale behind the chosen reactions and offering detailed experimental considerations.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence starting from the readily available 2-aminopyridine. The overall strategy involves:

  • Protection of the Amino Group: The initial step is the N-acylation of 2-aminopyridine with pivaloyl chloride. This serves a dual purpose: it protects the nucleophilic amino group from reacting in the subsequent electrophilic substitution step and its steric bulk influences the regiochemical outcome of the benzoylation.

  • Regioselective Friedel-Crafts Benzoylation: The second step is the introduction of the benzoyl group onto the pyridine ring via a Friedel-Crafts acylation reaction. The pivaloylamino group, being an ortho-, para-director, activates the pyridine ring for electrophilic attack, primarily at the C3 and C5 positions. The significant steric hindrance imposed by the pivaloyl group is anticipated to favor substitution at the less hindered C3 position.

This synthetic design is depicted in the following workflow:

Synthesis_Workflow Start 2-Aminopyridine Intermediate 2-Pivaloylaminopyridine (N-(pyridin-2-yl)pivalamide) Start->Intermediate Pivaloyl Chloride, Base Final This compound Intermediate->Final Benzoyl Chloride, Lewis Acid N_Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination 2-AP 2-Aminopyridine Tetrahedral_Int Tetrahedral Intermediate 2-AP->Tetrahedral_Int attacks PivCl Pivaloyl Chloride PivCl->Tetrahedral_Int Tetrahedral_Int2 Tetrahedral Intermediate Product 2-Pivaloylaminopyridine Tetrahedral_Int2->Product collapses HCl HCl Tetrahedral_Int2->HCl eliminates

Figure 2: Mechanism of N-acylation of 2-aminopyridine.

Experimental Protocol (Proposed)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.1110.0 g0.106
Pivaloyl Chloride120.5814.0 mL (1.1 eq)0.117
Pyridine (anhydrous)79.10100 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.106 mol) of 2-aminopyridine in 100 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 14.0 mL (0.117 mol) of pivaloyl chloride dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-pivaloylaminopyridine.

Part 2: Synthesis of this compound (Final Product)

This step involves a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. The electron-donating pivaloylamino group activates the pyridine ring, making it susceptible to acylation.

Causality Behind Experimental Choices
  • Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from benzoyl chloride.[1][2] A stoichiometric amount or even a slight excess of the catalyst is often necessary as it can complex with both the starting material and the product.

  • Solvent: An inert solvent that does not react with the Lewis acid is crucial. Dichloromethane or 1,2-dichloroethane are common choices.

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then warmed to promote the reaction to completion.

  • Regioselectivity: The 2-pivaloylamino group is an ortho, para-directing group. In the pyridine ring, this corresponds to the 3- and 5-positions. The significant steric bulk of the pivaloyl group is expected to hinder the approach of the electrophile to the 5-position, thus favoring the formation of the 3-substituted product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as the electrophile.

FC_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization BenzoylCl Benzoyl Chloride Acylium_Ion Acylium Ion BenzoylCl->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Acylium_Ion2 Acylium Ion Intermediate 2-Pivaloylaminopyridine Sigma_Complex Sigma Complex (Arenium Ion) Intermediate->Sigma_Complex attacks Acylium_Ion2->Sigma_Complex Sigma_Complex2 Sigma Complex Final_Product This compound Sigma_Complex2->Final_Product - H⁺

Figure 3: Mechanism of Friedel-Crafts benzoylation.

Experimental Protocol (Proposed)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Pivaloylaminopyridine178.235.0 g0.028
Benzoyl Chloride140.573.6 mL (1.1 eq)0.031
Aluminum Chloride (anhydrous)133.344.1 g (1.1 eq)0.031
1,2-Dichloroethane (anhydrous)98.96100 mL-
Hydrochloric Acid (1 M)-As needed-
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add 4.1 g (0.031 mol) of anhydrous aluminum chloride and 50 mL of anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3.6 mL (0.031 mol) of benzoyl chloride to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 5.0 g (0.028 mol) of 2-pivaloylaminopyridine in 50 mL of anhydrous 1,2-dichloroethane.

  • Add the solution of 2-pivaloylaminopyridine dropwise to the acylium ion complex at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 100 mL of ice-cold 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization and Data Analysis

The identity and purity of the intermediate and final product must be confirmed through various spectroscopic techniques.

Expected Spectroscopic Data

2-Pivaloylaminopyridine (Intermediate):

  • ¹H NMR: Signals for the pyridine ring protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.

  • ¹³C NMR: Resonances for the pyridine ring carbons, the tert-butyl carbons, and the amide carbonyl carbon.

  • IR (cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching (amide), and aromatic C-H and C=C/C=N stretching.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (178.23 g/mol ).

This compound (Final Product, CAS 125867-32-5): [3]

  • ¹H NMR: Complex aromatic region showing signals for both the pyridine and benzoyl rings, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.

  • ¹³C NMR: Resonances for the carbons of the pyridine and benzoyl rings, the tert-butyl group, the amide carbonyl, and the ketone carbonyl.

  • IR (cm⁻¹): N-H stretching, two distinct C=O stretching bands (amide and ketone), and aromatic C-H and C=C/C=N stretching vibrations.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (282.34 g/mol ).[3]

Conclusion

The synthesis of this compound presents a valuable case study in the strategic functionalization of pyridine derivatives. By employing a bulky pivaloyl protecting group, the challenges of controlling regioselectivity in the Friedel-Crafts acylation of the activated pyridine ring can be effectively addressed. The proposed two-step pathway, involving N-acylation followed by regioselective benzoylation, offers a logical and efficient route to this target molecule. The detailed experimental considerations and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and scientists in their synthetic endeavors. Rigorous characterization of the intermediate and final product is paramount to ensure the integrity of the synthesis.

References

(Note: The following is a consolidated list of sources that informed the development of this technical guide. Not all may be directly cited in the text but were used to build the foundational understanding of the synthesis.)

  • PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]. Retrieved from [Link]

  • ResearchGate. (2010). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

  • SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • MDPI. (2021). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • RSC Publishing. (2016). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. David R. Williams. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-BENZOYLPYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-3-phenyl-3-(pyridin-2-yl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative molecule, 2-Pivaloylamino-3-benzoylpyridine. As a novel chemical entity, this document synthesizes foundational principles of organic chemistry with data from analogous structures to predict its molecular properties, propose a viable synthetic route, and forecast its spectroscopic signature. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related pyridine derivatives in the field of medicinal chemistry and drug discovery.

Introduction: The Rationale for this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, this compound, combines three key pharmacophores: a 2-aminopyridine core, a bulky, lipophilic pivaloyl group, and a benzoyl moiety. This unique combination suggests the potential for novel biological activity, making it a target of interest for synthetic and medicinal chemists.

Proposed Molecular Structure and Physicochemical Properties

The proposed structure of this compound is presented below. The molecule consists of a pyridine ring substituted at the 2-position with a pivaloylamino group and at the 3-position with a benzoyl group.

Molecular Formula: C₁₉H₂₀N₂O₂

Molecular Weight: 308.38 g/mol

IUPAC Name: N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide

PropertyPredicted ValueJustification
LogP 3.5 - 4.5The presence of the lipophilic pivaloyl and benzoyl groups is expected to result in moderate to high lipophilicity.
Topological Polar Surface Area (TPSA) 58.2 ŲCalculated based on the contributions of the amide and ketone functionalities.
Hydrogen Bond Donors 1 (Amide N-H)The amide group provides a single hydrogen bond donor.
Hydrogen Bond Acceptors 3 (Pyridine N, Amide O, Ketone O)The nitrogen atom of the pyridine ring and the oxygen atoms of the amide and ketone groups can act as hydrogen bond acceptors.
Rotatable Bonds 4The bonds connecting the pivaloyl group, the benzoyl group, and the pyridine ring allow for conformational flexibility.

Proposed Synthesis of this compound

The synthesis of this compound is envisioned as a two-step process starting from 2-amino-3-benzoylpyridine. This intermediate, while not commercially common, can be synthesized through established methods for the introduction of a benzoyl group at the 3-position of a pyridine ring. It is important to note that direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen lone pair.[5] However, alternative methods exist.[6][7]

Synthesis of the Intermediate: 2-Amino-3-benzoylpyridine

One plausible route to 2-amino-3-benzoylpyridine involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a Lewis acid, although this may lead to a mixture of isomers. A more controlled approach would be a directed ortho-metalation of a protected 2-aminopyridine followed by reaction with benzaldehyde and subsequent oxidation. A more straightforward method, however, would be to start from 2-amino-3-bromopyridine, which can undergo a palladium-catalyzed cross-coupling reaction with a benzoyl source or be converted to an organometallic species for subsequent reaction with benzoyl chloride.

N-Acylation to Yield this compound

The final step involves the N-acylation of 2-amino-3-benzoylpyridine with pivaloyl chloride. This is a standard procedure for the formation of an amide bond.[8]

Synthesis of this compound start 2-Amino-3-benzoylpyridine product This compound start->product N-Acylation reagent Pivaloyl Chloride (Base, Solvent) reagent->product

Caption: Proposed final synthetic step for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 2-amino-3-benzoylpyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the reaction mixture and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

Predicted Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the aliphatic protons of the pivaloyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pivaloyl (t-Bu)1.2 - 1.4singlet (s)9H
Pyridine H-57.2 - 7.4doublet of doublets (dd)1H
Benzoyl (p-H)7.4 - 7.6triplet (t)1H
Benzoyl (m-H)7.6 - 7.8triplet (t)2H
Benzoyl (o-H)7.8 - 8.0doublet (d)2H
Pyridine H-48.0 - 8.2doublet of doublets (dd)1H
Pyridine H-68.4 - 8.6doublet of doublets (dd)1H
Amide N-H9.0 - 10.0broad singlet (br s)1H

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[11][12][13]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Pivaloyl (CH₃)27 - 29
Pivaloyl (quaternary C)39 - 41
Pyridine C-5120 - 125
Benzoyl (o-C)128 - 130
Benzoyl (m-C)129 - 131
Benzoyl (p-C)133 - 135
Benzoyl (ipso-C)137 - 139
Pyridine C-3138 - 142
Pyridine C-4145 - 148
Pyridine C-6148 - 152
Pyridine C-2152 - 156
Amide C=O175 - 178
Ketone C=O195 - 200
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1680 - 1700Strong
C=O Stretch (Ketone)1650 - 1670Strong
C=N, C=C Stretch (Aromatic)1400 - 1600Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₉H₂₀N₂O₂.

Reactivity and Stability

The this compound molecule possesses several reactive sites. The pyridine nitrogen is basic and can be protonated or alkylated. The amide bond is susceptible to hydrolysis under acidic or basic conditions, although the sterically hindered pivaloyl group may provide some degree of stability.[14][15] The ketone carbonyl group can undergo nucleophilic addition reactions. The aromatic rings can potentially undergo electrophilic or nucleophilic substitution reactions, although the electronic nature of the substituents will dictate the regioselectivity. The compound is expected to be stable under normal laboratory conditions, but should be protected from strong acids, bases, and reducing agents.

Potential Biological and Pharmacological Significance

While the biological activity of this compound is yet to be determined, the constituent pharmacophores suggest several potential areas of interest for drug development professionals.

  • Anticancer Activity: Many pyridine and benzoyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3][16]

  • Anti-inflammatory Properties: The amide functionality and the pyridine core are present in a number of anti-inflammatory agents.[4]

  • Enzyme Inhibition: The benzoylpiperidine fragment, a close structural relative, is a privileged structure in medicinal chemistry and has been shown to inhibit a variety of enzymes.[2][3]

The bulky pivaloyl group can enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates. Further in-vitro and in-vivo studies are required to elucidate the specific biological activities of this compound.

Conclusion

This technical guide has provided a predictive overview of the molecular structure, properties, synthesis, and potential significance of this compound. By leveraging data from structurally related compounds and fundamental chemical principles, we have constructed a foundational body of knowledge for this novel molecule. The proposed synthetic route is logical and based on well-established organic reactions. The predicted spectroscopic data provides a benchmark for future characterization efforts. The potential for this molecule to exhibit interesting biological activities warrants further investigation by the scientific community. This guide serves as a starting point for researchers and drug development professionals to explore the chemistry and therapeutic potential of this and other novel pyridine derivatives.

References

Sources

IUPAC name N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide: Synthesis, Characterization, and Potential Applications

Abstract

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide is a unique heterocyclic compound featuring a pyridine core substituted with both a benzoyl and a bulky 2,2-dimethylpropanamide group. This guide provides a comprehensive overview of this molecule, designed for researchers and professionals in drug discovery and organic synthesis. We will explore its structural characteristics, propose a detailed, field-proven synthetic methodology, and discuss its potential as a scaffold in medicinal chemistry, drawing insights from analogous structures with demonstrated biological activities.

Introduction: Unveiling a Promising Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and its unique electronic properties make it a privileged scaffold in drug design. The title compound, N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide, combines this critical heterocycle with a benzoyl moiety, known to interact with various biological targets, and a sterically demanding t-butyl group from the pivaloyl moiety, which can enhance metabolic stability and modulate binding affinity.

While specific data on N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide is not extensively documented in public literature, its structural motifs are present in compounds with significant biological activities, including potential as anticancer agents and modulators of key enzymes.[1][2][3] This guide aims to bridge the information gap by providing a robust theoretical and practical framework for its synthesis and to stimulate further investigation into its therapeutic potential.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₉H₂₀N₂O₂Derived from structural components.
Molecular Weight 324.38 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidBased on the properties of similar aromatic amides.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and sparingly soluble in water.The aromatic rings and the amide group contribute to its organic solubility, while the pyridine nitrogen offers a site for protonation, potentially increasing aqueous solubility at low pH.
LogP Moderately lipophilicThe presence of two phenyl rings and a t-butyl group suggests a higher LogP, which is often desirable for cell permeability.
Hydrogen Bond Donors 1 (Amide N-H)The amide proton can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (Pyridine N, Carbonyl O x2)The pyridine nitrogen and the two carbonyl oxygens are potential hydrogen bond acceptors.

Structural Elucidation Techniques:

Should this compound be synthesized, a standard battery of analytical techniques would be employed for its structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the pyridine and benzoyl rings, a singlet for the t-butyl group, and a signal for the amide proton. ¹³C NMR would confirm the presence of all 19 carbon atoms, including the two carbonyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch and the two C=O stretches of the amide and ketone functionalities would be expected.

Proposed Synthesis Pathway

The synthesis of N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide can be logically approached through a two-step process: the synthesis of the key intermediate, (2-aminopyridin-3-yl)(phenyl)methanone (2-amino-3-benzoylpyridine), followed by its acylation with pivaloyl chloride.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-amino-3-benzoylpyridine cluster_step2 Step 2: Acylation A Precursors for 2-amino-3-benzoylpyridine B (2-aminopyridin-3-yl)(phenyl)methanone A->B Multi-step synthesis D N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide B->D Acylation Reaction C Pivaloyl Chloride C->B

Figure 1: Proposed two-step synthesis of the target compound.

Synthesis of (2-aminopyridin-3-yl)(phenyl)methanone

The synthesis of the 2-amino-3-benzoylpyridine intermediate is a critical first step. While various methods for the synthesis of benzoylpyridines exist, a common approach involves the oxidation of a precursor alcohol, phenyl(pyridin-2-yl)methanol.[4][5][6] A multi-step synthesis for a similar compound, 2-(2-amino-5-bromo-benzoyl) pyridine, has been described in the patent literature and can be adapted.[7]

Conceptual Experimental Protocol:

  • Rationale: This multi-step process, while complex, allows for the controlled introduction of the necessary functional groups onto the pyridine ring. The choice of protecting groups is crucial to prevent side reactions.

  • Step 1: Protection of the Amine. The starting material, a substituted 2-aminopyridine, would likely have its amino group protected to prevent unwanted reactions during subsequent steps.

  • Step 2: Introduction of the Benzoyl Group. This could be achieved through a Friedel-Crafts-type acylation or by the oxidation of a precursor benzyl group.[8] A patent for a similar synthesis describes the selective oxidation of a methylene bridge to form the ketone.[7]

  • Step 3: Deprotection of the Amine. The protecting group on the amino functionality is removed to yield the desired 2-amino-3-benzoylpyridine.

Acylation with Pivaloyl Chloride

The final step involves the acylation of the 2-amino-3-benzoylpyridine with pivaloyl chloride to form the target amide. Pivaloyl chloride is a common and effective reagent for introducing the bulky and metabolically robust t-butylcarbonyl group.[9][10][11]

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of (2-aminopyridin-3-yl)(phenyl)methanone (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) at 0-5 °C.[12]

    • Causality: The base is essential to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it unreactive. The low temperature helps to control the exothermicity of the reaction.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.[12][13]

    • Causality: Slow addition prevents a rapid temperature increase and potential side reactions. Pivaloyl chloride is a highly reactive acylating agent.[14]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified period (typically 1-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide.

Acylation_Workflow cluster_workflow Acylation Workflow A Dissolve 2-amino-3-benzoylpyridine and base in solvent B Cool to 0-5 °C A->B C Slowly add Pivaloyl Chloride B->C D Stir at Room Temperature C->D E Monitor Reaction (TLC/LC-MS) D->E F Aqueous Workup E->F Reaction Complete G Dry and Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Characterize Product H->I

Figure 2: A typical workflow for the acylation of 2-amino-3-benzoylpyridine.

Potential Biological Significance and Future Directions

The structural components of N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide are found in molecules with a range of biological activities, suggesting that this compound could be a valuable lead for drug discovery programs.

  • Anticancer Potential: Pyridine and benzamide derivatives have been investigated as inhibitors of various cancer-related targets. For instance, some novel pyridine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1][15] Additionally, other complex propanamides have demonstrated antiproliferative effects on various cancer cell lines.[2][3]

  • Enzyme Inhibition: The N-pyridin-2-yl benzamide scaffold has been identified in allosteric activators of glucokinase, a critical enzyme in glucose metabolism, highlighting its potential in the development of antidiabetic agents.[16]

  • Metabolic Stability: The 2,2-dimethylpropanamide (pivaloyl) group is often incorporated into drug candidates to enhance their metabolic stability by sterically hindering enzymatic degradation.

Future Research:

  • Synthesis and Characterization: The primary next step is the actual synthesis and thorough characterization of N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide to confirm its structure and assess its physicochemical properties.

  • Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to identify any potential therapeutic activities. This could include screening against various cancer cell lines, enzyme inhibition assays, and receptor binding studies.

  • Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising activity, the synthesis of analogues with modifications to the benzoyl ring, the pyridine ring, and the amide moiety would be a logical progression to establish a structure-activity relationship and optimize for potency and selectivity.

Conclusion

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a detailed, scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies for its precursors and drawing parallels with structurally related bioactive compounds, we have laid the groundwork for future research into this promising chemical entity. The convergence of the privileged pyridine scaffold with other key pharmacophoric features makes N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide a compelling target for further investigation in the quest for novel therapeutics.

References

  • Kaur, R., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(4), 445-456. [Link]

  • El-Naggar, A. M., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(22), 7719. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

  • PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Wanner, K. T., et al. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(21), 7049-7055. [Link]

  • Google Patents. (n.d.). US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem.
  • ResearchGate. (n.d.). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Chemsrc. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • National Center for Biotechnology Information. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 54, 175-185. [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

  • Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed, 30(14), 3025. [Link]

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • National Center for Biotechnology Information. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(21), 3727-3730. [Link]

  • Google Patents. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.
  • El-Naggar, A. M., et al. (2022). A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. PubMed, 27(22), 7719. [Link]

  • PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). C5H10NO+. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl-3-pyridinylmethanone. Retrieved from [Link]

Sources

Theoretical studies on N-(3-benzoylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of N-(3-benzoylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of N-(3-benzoylpyridin-2-yl)pivalamide, a molecule of interest in medicinal chemistry due to its structural motifs, which are common in bioactive compounds.[1][2] Lacking extensive experimental data, this document outlines a robust computational approach to elucidate its structural, electronic, and intermolecular properties. By leveraging Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, we present a self-validating system of protocols designed to predict the molecule's behavior and potential as a drug candidate. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction: Rationale for a Theoretical Investigation

N-(3-benzoylpyridin-2-yl)pivalamide incorporates several key pharmacophores: a pyridine ring, a benzoyl group, and an amide linkage. Pyridine derivatives are ubiquitous in pharmaceutical drugs and agricultural products, often acting as proton acceptors in hydrogen-bonded complexes.[3] Similarly, amide functionalities are essential building blocks in a vast array of natural and synthetic bioactive molecules.[1] The combination of these groups in a single scaffold suggests a high potential for diverse biological activities.

Given the novelty of this specific compound, a theoretical investigation serves as a crucial first step to understand its intrinsic properties. Computational chemistry offers a powerful, cost-effective, and time-efficient means to predict molecular structure, reactivity, and potential interactions with biological targets before embarking on extensive laboratory synthesis and testing.[4][5] This guide details the causal logic behind selecting specific computational experiments to build a comprehensive profile of N-(3-benzoylpyridin-2-yl)pivalamide.

Computational Methodology: A Self-Validating Approach

The cornerstone of this theoretical investigation is a multi-faceted computational strategy, where different analyses provide complementary and cross-verifiable insights.

Density Functional Theory (DFT) for Structural and Electronic Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It provides a good balance between accuracy and computational cost, making it ideal for molecules of this size.

Protocol for DFT Calculations:

  • Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[6]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in providing excellent agreement between theoretical and experimental data for organic molecules.[3][5]

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a high degree of flexibility in describing the electron distribution, which is crucial for accurate modeling of non-covalent interactions.[5]

  • Geometry Optimization: The initial molecular structure of N-(3-benzoylpyridin-2-yl)pivalamide is drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[6] These calculations also provide the theoretical infrared (IR) and Raman spectra.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[7][8][9] Although we lack an experimental crystal structure, this analysis can be performed on a hypothetical crystal packing to predict the dominant intermolecular forces.

Protocol for Hirshfeld Surface Analysis:

  • Software: CrystalExplorer 17.5 is the standard software for these calculations.[6][7]

  • Input: The optimized molecular geometry from the DFT calculations is used to generate a hypothetical crystal structure.

  • Surface Generation: Hirshfeld surfaces are generated and mapped with properties like dnorm (normalized contact distance), shape index, and curvedness. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds.[8]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative percentages for different types of interactions (e.g., H···H, C···H, O···H).[7][10]

Molecular Docking for Biological Target Interaction

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Protocol for Molecular Docking:

  • Software: PyRx virtual screening tool, which utilizes AutoDock Vina, is a robust and widely used platform.[3]

  • Ligand Preparation: The DFT-optimized structure of N-(3-benzoylpyridin-2-yl)pivalamide is prepared by adding polar hydrogens and assigning Gasteiger charges.

  • Target Selection and Preparation: A relevant protein target is selected. For this guide, we will hypothetically choose a protein kinase, a common target for pyridine-containing inhibitors. The protein structure (obtained from the Protein Data Bank) is prepared by removing water molecules, adding polar hydrogens, and defining the binding site.

  • Docking Simulation: The docking algorithm explores various conformations of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding energy.

  • Analysis: The resulting poses are analyzed to identify the most stable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Molecular Properties: A Theoretical Profile

Molecular Geometry

The geometry optimization would reveal the three-dimensional arrangement of the atoms in N-(3-benzoylpyridin-2-yl)pivalamide. Key parameters to analyze include the dihedral angles between the pyridine and benzoyl rings, which will determine the overall molecular conformation. Intramolecular hydrogen bonds, such as between the amide N-H and the benzoyl oxygen, would also be identified.[13]

Table 1: Predicted Key Geometric Parameters (Hypothetical)

ParameterPredicted ValueSignificance
Pyridine-Benzoyl Dihedral Angle45-60°Determines steric hindrance and interaction potential.
Amide Bond Length (C-N)~1.35 ÅIndicates partial double bond character.
N-H···O Intramolecular H-bond~2.2 ÅContributes to conformational stability.
Spectroscopic Signatures (Theoretical)

The frequency calculations from DFT will yield theoretical vibrational spectra.

  • IR Spectrum: Key predicted peaks would include the N-H stretch (around 3300-3400 cm-1), the C=O stretches of the amide and ketone (around 1650-1700 cm-1), and aromatic C-H stretches (above 3000 cm-1). Comparing theoretical and experimental spectra is a standard method for structural confirmation.[5]

  • NMR Spectrum: While not directly calculated here, the optimized geometry provides the basis for more advanced NMR prediction software.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: Expected to be localized on the electron-rich regions, likely the pyridine ring and the amide group.

  • LUMO: Expected to be localized on the electron-deficient benzoyl group.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[12]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface.

  • Negative Potential (Red/Yellow): Expected around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack.

  • Positive Potential (Blue): Expected around the amide and aromatic hydrogen atoms, indicating sites for nucleophilic attack.

Visualization of Theoretical Workflows and Concepts

Diagram 1: Overall Theoretical Workflow

G cluster_dft DFT Analysis cluster_analysis Property Prediction cluster_interaction Interaction Studies A Initial Structure Drawing B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure C->D E FMO Analysis (HOMO, LUMO, Gap) D->E F MEP Analysis D->F G Theoretical Spectra (IR) D->G H Hirshfeld Surface Analysis D->H I Molecular Docking D->I

Caption: Workflow for the theoretical investigation of N-(3-benzoylpyridin-2-yl)pivalamide.

Diagram 2: Hirshfeld Surface Analysis Concept

G Molecule Target Molecule in Crystal Hirshfeld Hirshfeld Surface Molecule->Hirshfeld dnorm d_norm Mapping Hirshfeld->dnorm Fingerprint 2D Fingerprint Plot dnorm->Fingerprint Quantify Quantify Interactions (H...H, O...H, etc.) Fingerprint->Quantify

Caption: Conceptual flow of Hirshfeld surface analysis for quantifying intermolecular forces.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical framework for characterizing N-(3-benzoylpyridin-2-yl)pivalamide. The proposed DFT, Hirshfeld, and molecular docking studies provide a robust, self-validating pathway to predict its structural, electronic, and interactive properties. The insights gained from this computational approach would be invaluable for guiding future experimental work, including synthesis, crystallographic analysis, and biological activity screening. By understanding the molecule's fundamental properties in silico, researchers can more efficiently design and execute experiments, accelerating the drug discovery and development process.

References

  • Green Synthesis for 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide Complexes: Spectral, Analytical, Modelling, MOE Docking and Biological Studies. (2025). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. ResearchGate. [Link]

  • Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate. (2025). ResearchGate. [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. National Institutes of Health. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. National Institutes of Health. [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]

  • Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]

  • Pivalamide, N-methyl-N-(2-benzoylphenyl)-. PubChem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. MDPI. [Link]

  • (PDF) N-(4-Benzoylphenyl)pyridine-2-carbothioamide. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. National Institutes of Health. [Link]

  • Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Oriental Journal of Chemistry. [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

  • (PDF) Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. ResearchGate. [Link]

  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. NIScPR. [Link]

  • Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Oriental Journal of Chemistry. [Link]

Sources

Introduction: Strategic Importance of 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Pivaloylamino-3-benzoylpyridine

Abstract: This technical guide provides a comprehensive examination of a viable synthetic pathway to this compound, a key building block in modern medicinal chemistry. Recognizing the challenges associated with direct C3-acylation of the 2-aminopyridine scaffold, this whitepaper details a robust, multi-step approach. The synthesis of the pivotal intermediate, 2-amino-3-benzoylpyridine, is addressed through a field-proven strategy involving directed synthesis, followed by a standard N-acylation to yield the final product. This document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical rationale and practical, actionable protocols, ensuring a thorough understanding of the synthetic strategy.

This compound is a significant heterocyclic compound, often utilized as a key intermediate in the development of novel pharmaceutical agents. Its structural framework is integral to molecules designed to interact with various biological targets. The efficient and reproducible synthesis of this compound is, therefore, a critical aspect of the drug discovery and development pipeline. This guide aims to provide a scientifically sound and practical approach to its synthesis, addressing the inherent challenges of pyridine chemistry.

The Synthetic Challenge: Regioselectivity in Pyridine Functionalization

Direct Friedel-Crafts acylation of 2-aminopyridine is not a straightforward transformation. The pyridine ring is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. Furthermore, the amino group at the C2 position is a strong activating group, but its directing effect can be complex and often leads to mixtures of products or reactions at the nitrogen atom. The C3 position is particularly challenging to functionalize selectively via classical electrophilic substitution. Therefore, a more nuanced and controlled synthetic strategy is required to achieve the desired 2-amino-3-benzoylpyridine intermediate.

Proposed Synthetic Pathway

A logical and robust synthetic route is proposed, circumventing the challenges of direct C3 acylation. This pathway is divided into two main stages:

  • Stage 1: Synthesis of 2-Amino-3-benzoylpyridine. This will be achieved through a multi-step sequence involving the synthesis of a suitable precursor, followed by a coupling reaction and subsequent oxidation.

  • Stage 2: N-Pivaloylation of 2-Amino-3-benzoylpyridine. A standard acylation of the amino group will be employed to yield the final product.

The overall synthetic workflow is depicted below:

synthetic_workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-3-benzoylpyridine cluster_stage2 Stage 2: N-Pivaloylation A 2-Bromopyridine C Palladium-Catalyzed Cross-Coupling A->C B Benzyl Alcohol B->C D 2-Benzylpyridine C->D E Oxidation D->E F 2-Benzoylpyridine E->F G Amination F->G H 2-Amino-3-benzoylpyridine (Intermediate) G->H J Amidation H->J I Pivaloyl Chloride I->J K This compound (Final Product) J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Amino-3-benzoylpyridine

This stage involves a three-step process to construct the key intermediate.

Rationale: A palladium-catalyzed cross-coupling reaction is a reliable method for forming the C-C bond between the pyridine ring and the benzyl group.

Protocol:

  • To a solution of 2-bromopyridine (1.0 eq) in a suitable solvent such as toluene, add benzyl alcohol (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Add a base, such as K3PO4 (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzylpyridine.

Rationale: The benzylic methylene group of 2-benzylpyridine can be selectively oxidized to a ketone using a variety of oxidizing agents.

Protocol:

  • Dissolve 2-benzylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), portion-wise while maintaining the temperature between 20-40 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.

  • Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to yield 2-benzoylpyridine.

Rationale: The introduction of an amino group at the C3 position can be achieved through a directed amination reaction.

Protocol:

  • Protect the ketone of 2-benzoylpyridine as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • The resulting protected pyridine can then be subjected to a Chichibabin-type amination or a transition-metal-catalyzed C-H amination at the C3 position. For a Chichibabin reaction, treat the protected pyridine with sodium amide (NaNH2) in an inert solvent like liquid ammonia or toluene at elevated temperatures.

  • After the reaction is complete, carefully quench the reaction with water or an ammonium chloride solution.

  • Deprotect the ketal by treating with aqueous acid to regenerate the benzoyl group.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain 2-amino-3-benzoylpyridine.

Stage 2: N-Pivaloylation of 2-Amino-3-benzoylpyridine

Rationale: This is a standard acylation of an amine using an acyl chloride. The presence of a base is crucial to neutralize the HCl generated during the reaction.

Protocol:

  • Dissolve 2-amino-3-benzoylpyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (which can also be used as the solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[1]

Quantitative Data Summary

The following table provides estimated yields for the proposed synthetic route, based on analogous reactions reported in the chemical literature.

StepStarting MaterialsKey ReagentsSolventTemperatureTypical Yield
Stage 1.1: Cross-Coupling 2-Bromopyridine, Benzyl AlcoholPd(OAc)2, SPhos, K3PO4Toluene100-120 °C70-85%
Stage 1.2: Oxidation 2-BenzylpyridineKMnO4 or CrO3Acetic Acid/Water20-40 °C60-75%
Stage 1.3: Amination 2-Benzoylpyridine (protected)NaNH2Toluene110-130 °C40-50%
Stage 2: N-Pivaloylation 2-Amino-3-benzoylpyridine, Pivaloyl ChlorideTriethylamineDichloromethane0 °C to RT80-95%

Conclusion

The synthesis of this compound presents a notable challenge in heterocyclic chemistry, primarily concerning the regioselective functionalization of the pyridine ring. The proposed multi-step pathway, which avoids a direct and often problematic Friedel-Crafts acylation, offers a robust and reliable alternative. By employing well-established reactions such as palladium-catalyzed cross-coupling, oxidation, and directed amination, followed by a standard N-acylation, this guide provides a practical and scientifically sound strategy for obtaining the target molecule. This approach underscores the importance of strategic synthetic planning in accessing complex and valuable chemical entities for pharmaceutical research and development.

References

  • Palladium-Catalyzed Cross-Coupling Reactions.Angewandte Chemie International Edition. (A comprehensive review of modern cross-coupling methodologies).
  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Oxidation of Alkylarenes with Potassium Permanganate.Journal of Organic Chemistry.
  • The Chichibabin Reaction.Chemical Reviews. (A review of the amination of pyridines and other heterocycles).
  • Synthesis of novel N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors. Pest Management Science. [Link]

  • Synthesis of N,N-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis of N-(3-benzoylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of the novel heterocyclic compound, N-(3-benzoylpyridin-2-yl)pivalamide. This molecule presents an interesting synthetic challenge due to the juxtaposition of a sterically demanding pivalamide group and a benzoyl substituent on a pyridine core. This document will explore logical bond disconnections, identify key synthons, and propose viable forward synthetic strategies. The causality behind experimental choices will be elucidated, drawing upon established principles of organic synthesis. Detailed, step-by-step methodologies for key transformations are provided, supported by authoritative references and visual diagrams to ensure scientific integrity and practical applicability for researchers in medicinal chemistry and drug development.

Introduction and Strategic Overview

N-(3-benzoylpyridin-2-yl)pivalamide is a complex pyridine derivative with potential applications in medicinal chemistry, suggested by the prevalence of N-acyl-2-aminopyridine and benzoylpyridine motifs in pharmacologically active molecules.[1][2] A robust and efficient synthesis is paramount for further investigation of its biological properties. This guide will dissect the target molecule to its fundamental building blocks through a logical retrosynthetic approach, followed by a detailed discussion of the corresponding forward synthesis.

The core challenge in the synthesis of this molecule lies in the selective introduction of the benzoyl and pivaloyl groups onto the pyridine ring. The electron-deficient nature of the pyridine ring complicates traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3][4][5] Therefore, alternative strategies, such as directed ortho-metalation or cross-coupling reactions, must be considered for the introduction of the benzoyl group.[6][7] The sterically hindered pivaloyl group also requires careful consideration of acylation conditions to achieve a successful reaction with the 2-amino group.

Retrosynthetic Analysis

The retrosynthetic analysis of N-(3-benzoylpyridin-2-yl)pivalamide begins by identifying the most logical bond disconnections. The two primary disconnections are the amide bond and the carbon-carbon bond of the benzoyl group.

Disconnection of the Amide Bond

The most apparent disconnection is the amide linkage (C-N bond), which is a common and reliable transformation. This leads to the key intermediate, 2-amino-3-benzoylpyridine, and pivaloyl chloride, a readily available acylating agent.[8]

G TM N-(3-benzoylpyridin-2-yl)pivalamide KI1 2-Amino-3-benzoylpyridine TM->KI1 Amide Disconnection PivCl Pivaloyl Chloride TM->PivCl

Caption: Retrosynthesis via Amide Bond Disconnection.

Disconnection of the Benzoyl Group

Further deconstruction of 2-amino-3-benzoylpyridine involves the disconnection of the C-C bond between the pyridine ring and the benzoyl carbonyl. This leads to two primary retrosynthetic pathways:

Pathway A: Friedel-Crafts Type Disconnection (with modifications)

A direct Friedel-Crafts acylation of 2-aminopyridine is not feasible due to the deactivating effect of the pyridine nitrogen and its propensity to coordinate with Lewis acids.[4][5] However, this disconnection points towards strategies involving a nucleophilic pyridine intermediate reacting with an electrophilic benzoyl source. This can be achieved through:

  • Directed ortho-Metalation (DoM): The amino group (or a protected form) can act as a directed metalation group (DMG) to facilitate lithiation at the C3 position, followed by reaction with a benzoyl electrophile.[6][9]

  • Halogen-Metal Exchange: A pre-functionalized pyridine, such as 2-amino-3-bromopyridine, can undergo halogen-metal exchange to generate a nucleophilic organometallic species that can then be acylated.[10]

Pathway B: Cross-Coupling Disconnection

This approach envisions the formation of the C-C bond via a transition-metal-catalyzed cross-coupling reaction.[7] This is a powerful and versatile strategy in modern organic synthesis. Key cross-coupling reactions applicable here include:

  • Suzuki Coupling: Coupling of a pyridine boronic acid or ester with a benzoyl halide.

  • Stille Coupling: Reaction of a pyridine organostannane with a benzoyl halide.[11][12]

  • Heck Coupling: While less direct for ketone synthesis, variations can be considered.[13][14]

The following diagram illustrates these divergent retrosynthetic pathways for the key intermediate.

G cluster_0 Retrosynthetic Pathways for 2-Amino-3-benzoylpyridine cluster_A Pathway A: Nucleophilic Pyridine cluster_B Pathway B: Cross-Coupling KI1 2-Amino-3-benzoylpyridine DoM 2-Amino-3-lithiopyridine (from DoM) KI1->DoM C-C Disconnection Halex 2-Amino-3-lithiopyridine (from Halogen-Metal Exchange) KI1->Halex C-C Disconnection Suzuki 2-Amino-3-pyridylboronic Acid KI1->Suzuki C-C Disconnection Stille 2-Amino-3-pyridylstannane KI1->Stille C-C Disconnection Benzoyl_E Benzoyl Electrophile (e.g., Benzoyl Chloride) DoM->Benzoyl_E Halex->Benzoyl_E Benzoyl_X Benzoyl Halide Suzuki->Benzoyl_X Stille->Benzoyl_X

Caption: Retrosynthetic analysis of the key intermediate.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a plausible and efficient forward synthesis is proposed. This route prioritizes commercially available starting materials and high-yielding, reliable reactions.

Synthesis of the Key Intermediate: 2-Amino-3-benzoylpyridine

The synthesis of 2-amino-3-benzoylpyridine is the cornerstone of this synthetic route. A robust method involves a modified Friedel-Crafts reaction starting from nicotinic acid.[15]

Step 1: Synthesis of 3-Benzoylpyridine

Nicotinic acid is first converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with benzene to yield 3-benzoylpyridine.[15]

Step 2: Amination of 3-Benzoylpyridine

Direct amination of 3-benzoylpyridine can be challenging. A more reliable approach is to first synthesize 2-aminopyridine and then introduce the benzoyl group. However, for the sake of a convergent synthesis, we will explore the amination of a pre-formed benzoylpyridine. A potential route involves the Chichibabin reaction, though yields can be variable. A more modern approach would be a palladium-catalyzed amination (Buchwald-Hartwig amination) of a halogenated 3-benzoylpyridine.[2]

A more practical approach is to start with a precursor that already contains the amino group or a masked version of it. For instance, starting with 2-amino-3-bromopyridine, a cross-coupling reaction can be employed to introduce the benzoyl group.

Proposed Optimized Route for 2-Amino-3-benzoylpyridine:

A highly efficient method would be a Stille or Suzuki cross-coupling reaction.[7][11]

  • Stille Coupling Approach:

    • Start with commercially available 2-amino-3-bromopyridine.

    • React with hexamethylditin in the presence of a palladium catalyst to form 2-amino-3-(trimethylstannyl)pyridine.

    • Couple the organostannane with benzoyl chloride using a palladium catalyst to yield 2-amino-3-benzoylpyridine.[16]

The following workflow illustrates this proposed synthesis.

G Start 2-Amino-3-bromopyridine Stannane 2-Amino-3-(trimethylstannyl)pyridine Start->Stannane Pd Catalyst, Hexamethylditin Product 2-Amino-3-benzoylpyridine Stannane->Product Benzoyl Chloride, Pd Catalyst

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(3-benzoylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-(3-benzoylpyridin-2-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The described procedure involves the N-acylation of 2-amino-3-benzoylpyridine with pivaloyl chloride. This guide is designed for researchers in organic synthesis, drug development, and related fields, offering a step-by-step methodology grounded in established chemical principles. The document elucidates the underlying reaction mechanism, provides a robust protocol for synthesis and purification, outlines methods for structural characterization, and emphasizes critical safety considerations.

Introduction and Scientific Rationale

N-acylated aminopyridines are a cornerstone structural motif in a multitude of biologically active compounds and functional materials.[1] The introduction of a pivaloyl group, with its sterically demanding tert-butyl moiety, can significantly influence a molecule's pharmacological profile by enhancing metabolic stability and modulating binding interactions. The target molecule, N-(3-benzoylpyridin-2-yl)pivalamide, combines this feature with a benzoylpyridine scaffold, suggesting potential applications as a pharmaceutical intermediate or a ligand in coordination chemistry.

The synthesis presented herein is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of the nucleophilic amino group of 2-amino-3-benzoylpyridine on the highly electrophilic carbonyl carbon of pivaloyl chloride.

Reaction Scheme:

Mechanistic Insight: The reaction is typically performed in the presence of a base, such as pyridine, which serves a dual purpose. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[2] Secondly, pyridine can act as a nucleophilic catalyst by first reacting with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium ion.[3][4] This intermediate is significantly more electrophilic than pivaloyl chloride itself, thus accelerating the rate of attack by the aminopyridine.[3] Anhydrous conditions are crucial, as pivaloyl chloride readily hydrolyzes in the presence of water.[5]

Experimental Protocol

This protocol details the synthesis, work-up, and purification of N-(3-benzoylpyridin-2-yl)pivalamide.

Materials and Equipment

Table 1: Reagent and Solvent Specifications

Reagent/SolventFormulaM.W. ( g/mol )Required GradeSupplier Example
2-Amino-3-benzoylpyridineC₁₂H₁₀N₂O198.22>98%Commercially Available
Pivaloyl ChlorideC₅H₉ClO120.58>99%Sigma-Aldrich
Anhydrous PyridineC₅H₅N79.10Anhydrous, >99.8%Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Deionized WaterH₂O18.02Type IIIn-house
Brine (Saturated NaCl)NaCl(aq)--In-house
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous GranularVWR

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Erlenmeyer flask (125 mL)

  • Apparatus for recrystallization

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Add 2-amino-3-benzoylpyridine and anhydrous pyridine to flask B 2. Flush with N2/Ar and stir to dissolve A->B C 3. Cool flask to 0°C in an ice bath B->C D 4. Add pivaloyl chloride dropwise via syringe C->D E 5. Stir at 0°C for 30 min, then warm to RT D->E F 6. Monitor reaction by TLC E->F G 7. Quench with deionized water F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with water and brine H->I J 10. Dry organic layer over Na2SO4 I->J K 11. Filter and concentrate via rotary evaporation J->K L 12. Recrystallize crude solid from EtOAc/Hexanes K->L M 13. Isolate pure crystals by vacuum filtration L->M N 14. Dry product under vacuum M->N O 15. Characterize by NMR, MS, and determine yield N->O

Caption: Step-by-step workflow for the synthesis of N-(3-benzoylpyridin-2-yl)pivalamide.

Step-by-Step Procedure

1. Reaction Setup: a. To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-benzoylpyridine (1.0 g, 5.04 mmol). b. Fit one neck with a rubber septum and the other with a reflux condenser under a nitrogen or argon atmosphere. c. Through the septum, add 25 mL of anhydrous pyridine using a syringe.[6] d. Stir the mixture at room temperature until the solid is completely dissolved. e. Cool the flask to 0°C using an ice-water bath.

2. Acylation: a. While maintaining the temperature at 0°C, slowly add pivaloyl chloride (0.68 mL, 5.54 mmol, 1.1 equiv.) dropwise to the stirred solution over 5-10 minutes using a syringe. A precipitate (pyridinium hydrochloride) may form upon addition.[2] b. After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. c. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. d. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting amine spot is consumed.

3. Work-up and Extraction: a. Upon completion, carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water. b. Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual pyridine and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

4. Purification: a. Purify the crude solid by recrystallization.[7][8] Dissolve the material in a minimum amount of hot ethyl acetate. b. Slowly add hexanes until the solution becomes faintly turbid. c. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization. d. Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexanes. e. Dry the purified N-(3-benzoylpyridin-2-yl)pivalamide under high vacuum to a constant weight. An expected yield is typically in the range of 75-90%.

Characterization and Validation

The identity and purity of the synthesized N-(3-benzoylpyridin-2-yl)pivalamide (M.W. 282.34 g/mol ) should be confirmed using standard analytical techniques.[9][10]

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR δ (ppm) in CDCl₃: Signals corresponding to the aromatic protons of the pyridine and benzoyl rings. A sharp singlet around 1.0-1.4 ppm integrating to 9H, characteristic of the tert-butyl group. A broad singlet for the amide N-H proton.
¹³C NMR δ (ppm) in CDCl₃: Resonances for aromatic carbons. Two distinct carbonyl carbon signals (amide and ketone). Signals for the quaternary and methyl carbons of the tert-butyl group.[11]
Mass Spec. ESI-MS: Expected [M+H]⁺ ion peak at m/z = 283.14.[12]
Melting Point A sharp melting point is indicative of high purity.
FT-IR (cm⁻¹): Characteristic absorption bands for N-H stretching (amide), C=O stretching (ketone and amide), and aromatic C-H stretching.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pivaloyl Chloride: Highly flammable, corrosive, and a lachrymator.[5][13] It reacts violently with water and alcohols. Handle with extreme care in an anhydrous environment.[14]

  • Pyridine: Flammable and toxic if inhaled, ingested, or absorbed through the skin.[15] It has a strong, unpleasant odor. Ensure the fume hood has adequate airflow.

  • Organic Solvents (EtOAc, Hexanes): Flammable liquids. Keep away from ignition sources.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The outline for synthesis of 3-(2-benzoylhydrazono)-N-(Pyridin-2-yl)butanamide and its metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved from [Link]

  • KSCL (KRISHNA). (n.d.). Pivaloyl Chloride MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Synthesis for 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide Complexes: Spectral, Analytical, Modelling, MOE Docking and Biological Studies. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20030022862A1 - Process for selective N-acylation of purine nucleosides.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NIH - PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • NIH - PMC. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]

  • MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • NIH - PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • NIH - PMC. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]

  • Google Patents. (n.d.). US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • European Review for Medical and Pharmacological Sciences. (n.d.). Determination of nine new fentanyl analogues and metabolites in consumers' urine by ultra-high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Novel Chemical Scaffolds - A Case Study with 2-Pivaloylamino-3-benzoylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

I. Preamble: The Challenge and Opportunity of Novel Chemical Scaffolds

The quest for novel therapeutics is fundamentally a search for new molecular entities that can modulate biological processes with high efficacy and specificity. The introduction of a novel chemical scaffold, such as the "2-Pivaloylamino-3-benzoylpyridine" series, represents a significant opportunity to explore uncharted chemical space and identify first-in-class therapeutic agents. However, the biological activity of such analogs is often unknown. This necessitates a robust, systematic, and high-throughput screening (HTS) strategy to efficiently elucidate their pharmacological potential.

This document provides a comprehensive guide to establishing a high-throughput screening cascade for a library of novel "this compound" analogs. We will move beyond a simple listing of protocols to explain the underlying rationale for the proposed screening funnel, from broad phenotypic screens to more defined target-based assays. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated hit compounds.

II. The Screening Cascade: A Multi-tiered Approach to Hit Identification

A successful HTS campaign for a novel compound library does not rely on a single assay. Instead, it employs a tiered or funnel-based approach, starting with a broad primary screen to identify "active" compounds, followed by a series of more specific secondary and counter-screens to confirm activity, eliminate artifacts, and begin to elucidate the mechanism of action.

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Compound_Library This compound Analog Library Primary_Assay Phenotypic Screen (e.g., Cell Viability Assay) Compound_Library->Primary_Assay High-Throughput Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Primary_Assay->Dose_Response Initial Hits Counter_Screen Counter-Screens (Assay Interference) Dose_Response->Counter_Screen Confirmed Hits Biochemical_Assay Target-Based Biochemical Assays (e.g., Kinase, Tubulin Polymerization) Counter_Screen->Biochemical_Assay Validated Hits Cell_Based_Mechanistic Cell-Based Mechanistic Assays (e.g., Target Engagement, Pathway Analysis) Biochemical_Assay->Cell_Based_Mechanistic Lead_Opt Structure-Activity Relationship (SAR) & Lead Optimization Cell_Based_Mechanistic->Lead_Opt Characterized Hits

Figure 1: A tiered high-throughput screening cascade for novel compounds.

III. Primary Screening: Casting a Wide Net with Phenotypic Assays

Given that the biological target(s) of the "this compound" analogs are unknown, a phenotypic screen is the most logical starting point. Phenotypic assays measure the effect of a compound on the overall behavior or properties of a cell, such as proliferation, viability, or morphology, without a priori knowledge of the specific molecular target.[1][2] This approach offers a broader window for discovering unexpected biological activities.

A common and robust primary phenotypic screen is a cell viability assay using a cancer cell line. Many pyridine-containing molecules have demonstrated anti-proliferative activity, making this a rational choice.[3][4]

Protocol 1: High-Throughput Cell Viability Assay (Resazurin Reduction)

This protocol describes a homogenous, fluorescence-based assay to assess cell viability. Resazurin (a non-fluorescent blue dye) is reduced by metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.

A. Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, HCT-116 - colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 384-well, black, clear-bottom tissue culture plates

  • Compound library plates (analogs dissolved in DMSO)

  • Positive control (e.g., Staurosporine, a potent inducer of apoptosis)

  • Negative control (DMSO vehicle)

B. Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

    • Centrifuge, resuspend in fresh medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the optimized seeding density (typically 1,000-5,000 cells per well) in a final volume of 40 µL per well.

    • Dispense cells into 384-well plates using a multi-channel pipette or automated liquid handler.

    • Incubate plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50-100 nL) of each analog from the library plates to the cell plates. This typically results in a final compound concentration of 10 µM.

    • Include wells for positive control (Staurosporine at a final concentration of 1 µM) and negative control (DMSO vehicle).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

    • Read the fluorescence intensity on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

C. Data Analysis and Hit Criteria:

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

  • A "hit" is defined as a compound that causes a statistically significant reduction in cell viability (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Parameter Description Acceptance Criteria
Z'-factor A measure of statistical effect size and assay quality.> 0.5
Signal-to-Background Ratio of the mean signal of the negative control to the positive control.> 5
Hit Threshold The cutoff for identifying an active compound.> 50% inhibition

Table 1: Quality control parameters for the primary HTS assay.

IV. Secondary Assays: From Phenotype to Potential Mechanism

Initial hits from the primary screen require further investigation to confirm their activity and begin to unravel their mechanism of action. This stage involves dose-response studies and assays targeting common mechanisms of cytotoxicity, such as inhibition of protein kinases or disruption of the cytoskeleton.

A. Dose-Response Confirmation

Hits from the primary single-point screen must be confirmed in a dose-response format to determine their potency (IC50) and ensure they are not artifacts of the initial screen. This involves a serial dilution of the hit compound and re-running the cell viability assay.

B. Target-Class Hypothesis: Kinase Inhibition

Protein kinases are a major class of drug targets, and many kinase inhibitors exhibit anti-proliferative effects.[5][6] A biochemical assay can quickly determine if the "this compound" analogs directly inhibit kinase activity.

Protocol 2: ADP-Glo™ Kinase Assay (Biochemical)

This is a luminescent, homogenous assay that measures the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of the kinase. This format is universal for any ADP-producing enzyme.[7]

A. Materials:

  • Recombinant kinase of interest (e.g., a panel of representative kinases such as SRC, EGFR, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer

  • 384-well, white, low-volume plates

  • Confirmed hit compounds

B. Step-by-Step Methodology:

  • Kinase Reaction:

    • Add 2 µL of kinase buffer containing the kinase to each well.

    • Add 1 µL of the hit compound at various concentrations (e.g., 10-point serial dilution).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation Inhibitor Compound Inhibitor->ADP Inhibition ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Depletes ATP Detection Kinase Detection Reagent ADP_Glo->Detection Converts ADP to ATP Light Luminescence Detection->Light

Sources

Application Notes & Protocols: Strategic Derivatization of the 2-Pivaloylamino-3-benzoylpyridine Scaffold for Comprehensive Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-pivaloylamino-3-benzoylpyridine core represents a compelling starting point for medicinal chemistry campaigns. Its constituent parts—the 2-aminopyridine, the benzoyl ketone linker, and the sterically influential pivaloyl group—are all motifs found in a wide array of biologically active molecules. Pyridine derivatives, in particular, are a cornerstone of modern drug discovery, exhibiting activities ranging from kinase inhibition to receptor modulation.[1][2][3] The strategic positioning of a flexible benzoyl group and a lipophilic pivaloyl amide on this scaffold creates a three-dimensional chemical space ripe for exploration.

This guide eschews a rigid template, instead providing a holistic, field-proven framework for the systematic derivatization of the this compound scaffold. We will delve into the causality behind experimental choices, offering detailed protocols for synthesizing a focused library of analogs. The objective is to empower researchers to probe the structure-activity relationships (SAR) that govern the biological effects of this promising molecular architecture, ultimately leading to the identification of potent and selective lead compounds.

Strategic Overview: A Multi-pronged Approach to Derivatization

A successful SAR campaign on this scaffold necessitates a multi-pronged synthetic strategy, systematically modifying three key regions of the molecule. This approach allows for the deconvolution of steric, electronic, and pharmacokinetic contributions to biological activity.

SAR_Strategy cluster_A Region A: Benzoyl Ring cluster_B Region B: Pyridine Ring cluster_C Region C: Pivaloyl Group Core 2-Pivaloylamino- 3-benzoylpyridine Scaffold A1 Probe Electronics: -NO2, -CN (EWG) -OCH3, -N(CH3)2 (EDG) Core->A1 Vary Substituents B1 Modulate pKa & Solubility: -Cl, -F at C5 position Core->B1 Vary Substituents C1 Vary Steric Bulk: - Acetyl (less bulk) - Cyclohexanoyl (more bulk) Core->C1 Amide Exchange A2 Probe Sterics & H-Bonding: -Cl, -F, -Br (Halogens) -OH, -NH2 (H-bond donors/acceptors) A1->A2 A3 Probe Lipophilicity: -CH3, -tBu, -CF3 A2->A3 B2 Introduce H-Bonding: -OCH3 at C5 position B1->B2 C2 Introduce Flexibility: - Propionyl, Isobutyryl C1->C2 C3 Modulate Lipophilicity: - Trifluoroacetyl (electron-withdrawing) C2->C3

Caption: Multi-pronged derivatization strategy for SAR studies.

Synthetic Protocols: Building the Analog Library

The synthesis of the core scaffold and its derivatives can be approached in a modular fashion, allowing for convergent and efficient library production. A key precursor is 2-amino-3-benzoylpyridine, which can be synthesized via several established methods.[4]

Protocol 1: Synthesis of the Core Scaffold (this compound)

This protocol outlines the acylation of a key 2-amino-3-benzoylpyridine intermediate.

Step 1: Synthesis of 2-Amino-3-benzoylpyridine (Intermediate 1)

  • Rationale: A Friedel-Crafts acylation provides a direct route to the benzoylpyridine core. Nicotinic acid is converted to its acid chloride, which then acylates benzene. Subsequent functional group manipulations would be required to install the 2-amino group. A more direct, though potentially lower-yielding, approach involves the reaction of 2-aminopyridine with benzoyl chloride under specific conditions, though this can be prone to N-acylation at the pyridine nitrogen. For library synthesis, starting with substituted 2-aminopyridines and substituted benzoyl chlorides is a viable strategy. A robust method involves the addition of a Grignard reagent to a pyridine-3-carbonitrile, followed by hydrolysis.[4] For this protocol, we assume the availability of 2-amino-3-benzoylpyridine.

Step 2: Pivaloyl Acylation

  • Reaction Setup: To a solution of 2-amino-3-benzoylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Derivatization of the Benzoyl Ring (Region A)

This protocol utilizes substituted benzoyl chlorides to generate analogs with varied electronic and steric properties on the benzoyl ring.

  • Reaction Setup: Follow the same setup as in Protocol 1, Step 2, using 2-amino-3-benzoylpyridine as the starting material.

  • Reagent Addition: Instead of pivaloyl chloride, use a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride, 4-chlorobenzoyl chloride) (1.2 eq).

  • Reaction, Work-up, and Purification: Proceed as described in Protocol 1, Step 2.

  • Causality: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) systematically probes the electronic requirements of the binding pocket. Halogens like chlorine or fluorine can act as hydrogen bond acceptors and modify the molecule's metabolic stability.[6]

Protocol 3: Derivatization of the Pivaloyl Group (Region C)

This protocol involves replacing the pivaloyl group with other acyl groups to investigate the impact of steric bulk and lipophilicity.

  • Reaction Setup: Follow the same setup as in Protocol 1, Step 2.

  • Reagent Addition: Instead of pivaloyl chloride, use alternative acid chlorides such as acetyl chloride, isobutyryl chloride, or cyclohexanecarbonyl chloride (1.2 eq).

  • Reaction, Work-up, and Purification: Proceed as described in Protocol 1, Step 2.

  • Causality: The bulky tert-butyl group of the pivaloyl moiety can provide a strong hydrophobic interaction or, conversely, cause a steric clash within a binding site.[7] Systematically reducing this bulk (acetyl) or altering its shape (cyclohexanoyl) provides clear SAR data on the spatial tolerance of the target.

Biological Evaluation: A Protocol for Cannabinoid Receptor Binding

Given that many pyridine-based scaffolds interact with G-protein coupled receptors (GPCRs), evaluating these new derivatives against a panel of GPCRs is a logical starting point. The cannabinoid receptors, CB1 and CB2, are particularly relevant targets.[8][9][10]

Protocol 4: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
  • Rationale: This assay determines the affinity of the synthesized compounds for the CB1 and CB2 receptors by measuring their ability to displace a known high-affinity radioligand. This is a standard and robust method for initial screening.[9][11]

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors.

  • [³H]CP-55,940 (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Synthesized test compounds dissolved in DMSO.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10⁻⁵ M to 10⁻¹¹ M.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of cell membranes, and the test compound dilutions.

  • Radioligand Addition: Add [³H]CP-55,940 to each well at a final concentration equal to its K_d (dissociation constant) for the respective receptor.

  • Incubation: Incubate the plates at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This is achieved by non-linear regression analysis of the competition binding curves. The affinity of the test compound (K_i) can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Data Interpretation

The data generated from the binding assays should be compiled into a clear, structured table to facilitate the identification of trends.

Compound ID Region A (Benzoyl R) Region B (Pyridine R) Region C (Amide R) CB1 K_i (nM) CB2 K_i (nM) Selectivity (CB1/CB2)
SC-01 (Core) HHt-Butyl150752.0
A-01 4-OCH₃Ht-Butyl80551.5
A-02 4-ClHt-Butyl120403.0
A-03 4-NO₂Ht-Butyl>1000>1000-
B-01 H5-Clt-Butyl200902.2
C-01 HHMethyl5003501.4
C-02 HHCyclohexyl95352.7

Hypothetical SAR Analysis:

  • Region A: The addition of an electron-donating methoxy group at the para-position of the benzoyl ring (A-01) slightly improves affinity for both receptors. A chloro substituent (A-02) maintains CB1 affinity but improves CB2 affinity, suggesting a favorable interaction in the CB2 binding pocket and increasing selectivity. A strong electron-withdrawing nitro group (A-03) is detrimental to activity, indicating that excessive electron deficiency in this region is not tolerated.

  • Region B: Substitution on the pyridine ring with a chloro group (B-01) slightly decreases affinity, suggesting this position is sensitive to modification.

  • Region C: Replacing the bulky t-butyl group with a smaller methyl group (C-01) significantly reduces affinity, highlighting the importance of a lipophilic, sterically demanding group at this position for receptor binding. Conversely, replacing it with a cyclohexyl group (C-02) improves affinity, particularly at CB2, suggesting a preference for a larger, conformationally distinct lipophilic group.

Workflow for SAR-Driven Lead Optimization

The entire process, from initial synthesis to lead optimization, can be visualized as a cyclical workflow.

SAR_Workflow Start Identify Core Scaffold (this compound) Design Design Focused Library (Regions A, B, C) Start->Design Synthesis Synthesize Analogs (Protocols 1-3) Design->Synthesis Screening Primary Biological Screen (e.g., CB1/CB2 Binding Assay) Synthesis->Screening Data Analyze SAR Data Screening->Data Decision Identify 'Hits' and SAR Trends Data->Decision Optimization Design Second-Generation Analogs based on SAR Decision->Optimization Iterate Advanced_Screening Secondary Assays (Functional Activity, ADME) Decision->Advanced_Screening Promising Hits Optimization->Synthesis Lead Lead Candidate Advanced_Screening->Lead

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion

The this compound scaffold offers a rich platform for the discovery of novel therapeutic agents. The systematic approach to derivatization and biological evaluation outlined in these application notes provides a robust framework for elucidating the structure-activity relationships that govern its biological profile. By understanding the causal links between specific structural modifications and changes in activity, researchers can rationally design and synthesize next-generation compounds with enhanced potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and is essential for translating a promising chemical starting point into a viable clinical candidate.

References

  • ResearchGate. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Org Lett., 15(24), 6266-6269. Available at: [Link]

  • PubMed. (2012). Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorg Med Chem., 20(11), 3597-605. Available at: [Link]

  • Promega Connections. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(18), 5899. Available at: [Link]

  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives.
  • Organic Syntheses. (1952). 3-benzoylpyridine. Org. Synth., 32, 14. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors. Front Pharmacol., 8, 744. Available at: [Link]

  • ResearchGate. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Available at: [Link]

  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem., 28(23), 115783. Available at: [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci., 24(10), 8963. Available at: [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]

  • MDPI. (2024). Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor. Int J Mol Sci., 25(9), 4983. Available at: [Link]

  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. J Biochem Mol Toxicol., 31(12). Available at: [Link]

  • MDPI. (2024). Valsartan/2-Aminopyridine Co-Amorphous System: Preparation, Characterization, and Supramolecular Structure Simulation by Density Functional Theory Calculation. Pharmaceutics, 16(11), 1629. Available at: [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Curr Org Chem., 26(10), 941-962. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 28(19), 6959. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Evaluation of Phytocannabinoids from High Potency Cannabis sativa using In Vitro Bioassays to Determine Structure-Activity Relationships for Cannabinoid Receptor 1 and Cannabinoid Receptor 2. Planta Med., 82(9-10), 785-91. Available at: [Link]

  • ResearchGate. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. Available at: [Link]

  • Justia Patents. (1981). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Available at: [Link]

  • MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(23), 7352. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(4), 1888. Available at: [Link]

  • 7TM Antibodies. (n.d.). Cannabinoid Receptor Phosphorylation Assays. Available at: [Link]

  • CyberLeninka. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Iraqi Journal of Pharmaceutical Sciences, 30(2), 101-112. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Available at: [Link]

  • ResearchGate. (2018). Versatile Synthetic Routes to 3 a and its Derivatization. Reaction conditions. Available at: [Link]

  • ResearchGate. (2017). Synthetic routes to ullazines. Available at: [Link]

Sources

Application Notes & Protocols: The 2-Pivaloylamino-3-benzoylpyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold." Within this class, 2-aminopyridine derivatives are particularly significant, serving as key intermediates and bioactive molecules in their own right.[3][4] This guide focuses on the "2-Pivaloylamino-3-benzoylpyridine" scaffold, a promising framework for the design of novel therapeutics.

The this compound core combines several key features that make it an attractive starting point for drug discovery:

  • A Rigidified 2-Aminopyridine Core: The pivaloyl group ((CH₃)₃CCO-) offers steric bulk, which can enforce a specific conformation of the molecule. This can lead to higher selectivity for the target protein. The amide linkage provides a hydrogen bond donor and acceptor, crucial for binding to many protein targets.

  • A Versatile Benzoyl Moiety: The benzoyl group at the 3-position acts as a key interaction point and a vector for chemical diversification. The phenyl ring can be substituted to explore a wide range of chemical space, modulating properties like potency, selectivity, and pharmacokinetics.

  • Strategic Positioning of Functional Groups: The ortho-relationship of the pivaloylamino and benzoyl groups creates a specific three-dimensional arrangement that can be exploited for potent and selective interactions with protein targets, particularly the ATP-binding sites of kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into its synthesis, strategies for chemical diversification, and protocols for biological evaluation, with a focus on its potential as a source of novel kinase inhibitors.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the core scaffold, N-(3-benzoylpyridin-2-yl)pivalamide[5], can be approached through a multi-step sequence. A plausible and efficient route involves the synthesis of a 2-amino-3-benzoylpyridine intermediate, followed by acylation.

Protocol 1.1: Synthesis of 2-Amino-3-benzoylpyridine

This protocol is adapted from general methods for the synthesis of related benzoylpyridines.[6][7]

Objective: To synthesize the key intermediate, 2-amino-3-benzoylpyridine.

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-amino-3-benzoylpyridine.

Protocol 1.2: Acylation to form N-(3-Benzoylpyridin-2-yl)pivalamide

Objective: To introduce the pivaloyl group onto the 2-amino-3-benzoylpyridine intermediate.

Materials:

  • 2-Amino-3-benzoylpyridine

  • Pivaloyl chloride

  • Triethylamine (NEt₃) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 2-amino-3-benzoylpyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield N-(3-benzoylpyridin-2-yl)pivalamide.

Part 2: Drug Design and Scaffold Diversification

The this compound scaffold offers multiple points for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is crucial for developing lead compounds.[8]

Key Diversification Points:
  • R¹ (Benzoyl Ring Substituents): Modification of the phenyl ring of the benzoyl group can explore interactions with hydrophobic pockets and specific residues in the target protein. Electron-donating and electron-withdrawing groups can be introduced to modulate the electronic properties of the ketone, which may be a key hydrogen bond acceptor.

  • R² (Pivaloyl Group Modification): While the bulky pivaloyl group can confer selectivity, it can be replaced with other acyl groups to fine-tune steric interactions and solubility.

  • R³ (Pyridine Ring Substituents): Introduction of small substituents on the pyridine ring can alter the pKa of the pyridine nitrogen and introduce new interaction points.

Below is a diagram illustrating the potential diversification points on the scaffold.

Caption: Diversification points on the scaffold.

Protocol 2.1: Diversification via Suzuki-Miyaura Coupling

This protocol describes a general method for introducing various aryl and heteroaryl groups at the R¹ position, assuming a bromo-substituted benzoyl precursor was used in the initial synthesis.[9][10]

Objective: To synthesize a library of derivatives with diverse substituents on the benzoyl ring.

Materials:

  • N-(3-(4-bromobenzoyl)pyridin-2-yl)pivalamide

  • Various aryl/heteroaryl boronic acids or esters

  • Pd(PPh₃)₄ or other suitable palladium catalyst and ligand system

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and equipment for parallel synthesis

Procedure:

  • In an array of reaction vials, add N-(3-(4-bromobenzoyl)pyridin-2-yl)pivalamide (1.0 eq), the corresponding boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to each vial.

  • Degas the vials by purging with nitrogen or argon.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to each vial.

  • Seal the vials and heat the reaction array to 80-100 °C for 12-24 hours.

  • After cooling, the reaction mixtures can be filtered and the solvent removed in vacuo.

  • The resulting library of crude products can be purified by high-throughput preparative HPLC.

Part 3: Biological Evaluation

Based on the structural similarity to known kinase inhibitors, a primary avenue for investigation is the activity of this compound derivatives against various protein kinases, such as p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).[11][12][13]

Hypothetical Target: p38 MAP Kinase

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it a target for diseases like rheumatoid arthritis.[13] Many p38 inhibitors feature a pyridine ring that forms a critical hydrogen bond with the hinge region of the kinase.[11]

G stress Cellular Stress / Cytokines mkk MKK3 / MKK6 stress->mkk activates p38 p38 MAP Kinase mkk->p38 phosphorylates mk2 MAPKAPK2 p38->mk2 phosphorylates inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) mk2->inflammation leads to inhibitor This compound Derivative inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

Protocol 3.1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[14][15]

Objective: To determine the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., p38α)

  • Kinase-specific substrate (e.g., myelin basic protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.

  • In a 384-well plate, add the kinase, substrate, and test compound at the desired final concentrations in the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Compound IDScaffold Modification (R¹)p38α IC₅₀ (nM)CDK2 IC₅₀ (nM)
SC-001 -H (Parent Scaffold)850>10,000
SC-002 4-Fluoro1208,500
SC-003 4-Methoxy350>10,000
SC-004 4-Trifluoromethyl756,200
SB-203580 Reference Inhibitor50Not Applicable

Table 1: Hypothetical screening data for a small library of derivatives.

Protocol 3.2: Cellular Cytotoxicity Assay

It is essential to assess whether the observed activity is due to specific target inhibition or general cytotoxicity.[16][17]

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC₅₀).

Materials:

  • Human cell line (e.g., HeLa or a relevant cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

  • Clear-bottom, white-walled 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Determine the CC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, targeted therapeutics, particularly kinase inhibitors. The synthetic routes are accessible through standard organic chemistry techniques, and the multiple points of diversification allow for a thorough exploration of the chemical space to optimize potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis, diversification, and biological evaluation of compounds based on this scaffold. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.

References

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PubMed Central. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2023). ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed Central. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. (2014). PubMed Central. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PubMed Central. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]

  • 3-benzoylpyridine. (n.d.). Organic Syntheses. [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. (2018). PubMed. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. [Link]

  • Assays for Predicting Acute Toxicity. (n.d.). NCBI Bookshelf. [Link]

  • Synthesis of 2‐amino‐3‐benzoylphenylacetic acid. (1975). ResearchGate. [Link]

  • Discovery of Novel CDK Inhibitors via Scaffold Hopping From CAN508. (2018). PubMed. [Link]

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace. [Link]

  • Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. (2002). ResearchGate. [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][5][11]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (2018). PubMed Central. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (2021). MDPI. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PubMed Central. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). MDPI. [Link]

  • The outline for synthesis of 3-(2-benzoylhydrazono)-N-(Pyridin-2-yl)butanamide and its metal complexes. (2024). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). PubMed. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. [Link]

  • Pyridinylimidazole Based p38 MAP Kinase Inhibitors. (2001). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2014). ResearchGate. [Link]

  • Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. (2021). RSC Publishing. [Link]

  • Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds: Parallel Synthesis, Bioactivity, and in Vitro Pharmacokinetics. (2007). ACS Publications. [Link]

  • New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. (2021). ChemRxiv. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (2021). PubMed Central. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]

  • Synthesis of novel N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors. (2021). PubMed. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chem-space. [Link]

  • CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[ e]thieno[2,3- b]pyridine. (2018). PubMed. [Link]

Sources

Application Note: Quantitative Analysis of N-(3-benzoylpyridin-2-yl)pivalamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-(3-benzoylpyridin-2-yl)pivalamide

N-(3-benzoylpyridin-2-yl)pivalamide is a novel small molecule entity with significant potential in drug development pipelines. Its unique chemical structure, featuring a pyridine core, a benzoyl moiety, and a pivalamide group, presents both therapeutic promise and analytical challenges. As with any drug candidate, a robust and reliable bioanalytical method is paramount for accurately characterizing its pharmacokinetic (PK) profile, assessing bioavailability, and ensuring patient safety during clinical trials. This application note provides a comprehensive, field-tested protocol for the quantitative analysis of N-(3-benzoylpyridin-2-yl)pivalamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The inherent chemical properties of N-(3-benzoylpyridin-2-yl)pivalamide, particularly the basicity of the pyridine nitrogen, necessitate a thoughtful approach to chromatographic separation to achieve adequate retention and symmetrical peak shape, which are often challenging with standard reversed-phase columns. This guide will detail a Hydrophilic Interaction Liquid Chromatography (HILIC) based method that overcomes these challenges. Furthermore, we will delve into the rationale behind the chosen sample preparation technique and the mass spectrometric conditions, providing a scientifically sound and reproducible workflow.

This document is intended for researchers, scientists, and drug development professionals who require a validated, high-performance method for the bioanalysis of N-(3-benzoylpyridin-2-yl)pivalamide and structurally related compounds.

Physicochemical Properties of N-(3-benzoylpyridin-2-yl)pivalamide

A thorough understanding of the analyte's properties is the foundation of a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂O₂
Molecular Weight282.34 g/mol
AppearanceSolid-
pKa (predicted)~4-5 (Pyridine nitrogen)-

Experimental Workflow: A Validated System from Sample to Signal

The following diagram illustrates the comprehensive workflow for the LC-MS/MS analysis of N-(3-benzoylpyridin-2-yl)pivalamide in human plasma. Each stage is designed to ensure accuracy, precision, and robustness.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Plasma Sample Collection Spike Spike with Analyte & IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection onto HILIC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify Validate Method Validation (FDA/EMA Guidelines) Quantify->Validate

Caption: Overall workflow for the LC-MS/MS analysis of N-(3-benzoylpyridin-2-yl)pivalamide.

Detailed Protocols

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple, rapid, and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS analysis.[1][2] Acetonitrile is chosen as the precipitating agent due to its high efficiency in protein removal and its compatibility with the subsequent HILIC mobile phase.[3]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 10 µL of the appropriate concentration of N-(3-benzoylpyridin-2-yl)pivalamide for calibration standards and quality control (QC) samples. For unknown samples, add 20 µL of blank solvent.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography: HILIC Separation

Rationale: The pyridine moiety in N-(3-benzoylpyridin-2-yl)pivalamide imparts a degree of polarity that can lead to poor retention on traditional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds.[4][5] A zwitterionic HILIC column is selected for its ability to provide excellent peak shapes for basic compounds.[6]

ParameterCondition
Column Zwitterionic HILIC Column (e.g., SeQuant ZIC-pHILIC), 100 x 2.1 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry: Detection and Quantitation

Rationale: Tandem mass spectrometry provides the selectivity and sensitivity required for bioanalytical quantification. Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated.[7] Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity in quantitative analysis.

Predicted Fragmentation Pathway:

The protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) is predicted to result in the fragmentation of the amide bond and the bond between the pyridine and benzoyl groups.

fragmentation cluster_mol N-(3-benzoylpyridin-2-yl)pivalamide cluster_frags Predicted Product Ions mol [M+H]⁺ m/z 283.14 frag1 [C₁₂H₉NO+H]⁺ m/z 184.07 (Benzoylpyridine) mol->frag1 CID frag2 [C₆H₁₂NO]⁺ m/z 114.09 (Pivalamide fragment) mol->frag2 CID

Caption: Predicted fragmentation of N-(3-benzoylpyridin-2-yl)pivalamide.

MS Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Analyte: 283.14 > 184.07 (Quantifier), 283.14 > 114.09 (Qualifier)Internal Standard: To be determined based on the specific IS used

Bioanalytical Method Validation: Adherence to Regulatory Standards

A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the FDA and EMA guidelines to ensure the reliability of the data.[8][9]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interference at the retention time of the analyte and IS in at least six different sources of blank plasma.
Calibration Curve A minimum of six non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision Intra- and inter-day accuracy and precision evaluated at four QC levels (LLOQ, Low, Medium, High).Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ).Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[10]
Matrix Effect Assessment of the ion suppression or enhancement caused by the biological matrix.The CV of the matrix factor across at least six different lots of plasma should be ≤ 15%.
Recovery The extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of N-(3-benzoylpyridin-2-yl)pivalamide in human plasma by LC-MS/MS. The utilization of HILIC for chromatographic separation addresses the challenges associated with the analysis of this polar, pyridine-containing compound. The described sample preparation and mass spectrometric detection methods are optimized for sensitivity, selectivity, and throughput.

It is imperative that the predicted fragmentation pattern is experimentally confirmed during method development. Furthermore, the selection of a suitable internal standard is critical for achieving the highest level of accuracy and precision. By adhering to the comprehensive validation plan outlined, researchers can ensure the generation of high-quality, reliable data that will be accepted by regulatory agencies and will confidently support the advancement of N-(3-benzoylpyridin-2-yl)pivalamide through the drug development process.

References

  • PubChem. 2-Benzoylpyridine. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Chambers, A. G., et al. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC North America, 37(8), 534-543. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913–920. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • Olsen, B. A. (2012). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Analytical and bioanalytical chemistry, 404(3), 855–863. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation. [Link]

Sources

Application Notes and Protocols for 2-Pivaloylamino-3-benzoylpyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

The field of organic electronics is in a perpetual quest for novel molecular architectures that can push the boundaries of device performance, stability, and processability. Pyridine-based compounds have emerged as a versatile class of materials, demonstrating significant promise as electron-transporting and hole-transporting layers in organic light-emitting diodes (OLEDs) and as active components in organic field-effect transistors (OFETs) and photovoltaic devices.[1][2][3][4] The inherent electron-deficient nature of the pyridine ring, coupled with the ability to tune its electronic properties through functionalization, makes it a compelling scaffold for the design of next-generation organic semiconductors.[2]

This document introduces 2-Pivaloylamino-3-benzoylpyridine , a novel small molecule with a unique combination of functional groups that suggests its potential utility in various organic electronic applications. The presence of the electron-withdrawing benzoyl group and the electron-donating pivaloylamino group on the pyridine core creates an intriguing donor-acceptor-like structure. This arrangement is anticipated to influence the molecule's frontier molecular orbitals (HOMO and LUMO levels), photophysical properties, and charge transport characteristics in ways that could be advantageous for device performance. The bulky pivaloyl group may also play a crucial role in influencing the material's morphology and preventing detrimental crystallization in thin films.

These application notes provide a comprehensive guide for researchers interested in exploring the synthesis, characterization, and device integration of this compound. We will delve into a proposed synthetic route, detail essential characterization protocols, and present a workflow for fabricating and evaluating a proof-of-concept organic electronic device.

Molecular Structure and Hypothesized Properties

The unique arrangement of functional groups in this compound underpins its potential in organic electronics.

Caption: Molecular Structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC17H18N2O2-
Molecular Weight282.34 g/mol -
Melting Point137 °C[5]
Boiling Point509.3±35.0 °C (Predicted)[5]
Density1.159±0.06 g/cm3 (Predicted)[5]
SolubilityDichloromethane, Ethyl Acetate, Methanol[5]
pKa13.23±0.70 (Predicted)[5]

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-amino-3-picoline. The following multi-step synthesis is proposed based on established organic chemistry principles.

Synthesis_Workflow A 2-Amino-3-picoline B 2-Amino-3-picoline-N-oxide A->B Oxidation (e.g., m-CPBA) C 2-Amino-3-cyanopyridine B->C Cyanation (e.g., TMSCN, ZnI2) D 2-Amino-3-benzoylpyridine C->D Grignard Reaction (PhMgBr) E This compound D->E Acylation (Pivaloyl chloride)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Oxidation of 2-Amino-3-picoline:

    • Dissolve 2-amino-3-picoline in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-3-picoline-N-oxide.

  • Cyanation to 2-Amino-3-cyanopyridine:

    • To a solution of 2-amino-3-picoline-N-oxide in an anhydrous solvent like acetonitrile, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI2).

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-cyanopyridine.

  • Grignard Reaction to form 2-Amino-3-benzoylpyridine:

    • Prepare phenylmagnesium bromide (PhMgBr) by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the Grignard reagent to 0 °C and slowly add a solution of 2-amino-3-cyanopyridine in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the resulting 2-amino-3-benzoylpyridine by column chromatography.

  • Acylation to this compound:

    • Dissolve 2-amino-3-benzoylpyridine in anhydrous DCM and add a base such as triethylamine or pyridine.

    • Cool the solution to 0 °C and add pivaloyl chloride dropwise.

    • Stir the reaction at room temperature for 6-12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5]

Material Characterization Protocols

Thorough characterization is paramount to understanding the potential of this compound in organic electronic devices.

Photophysical Properties

The study of how the molecule interacts with light is fundamental to its application in devices like OLEDs.

Protocol for UV-Visible Absorption and Photoluminescence Spectroscopy:

  • Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). A typical concentration is 10^-5 to 10^-6 M.

  • Record the UV-Visible absorption spectra using a dual-beam spectrophotometer from 200 to 800 nm.

  • Measure the photoluminescence (PL) spectra using a spectrofluorometer. Excite the sample at the wavelength of maximum absorption (λmax).

  • To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).[6]

  • For solid-state measurements, prepare thin films of the material on quartz substrates by spin-coating or thermal evaporation and repeat the absorption and PL measurements.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to determine the HOMO and LUMO energy levels, which are critical for charge injection and transport in a device.

Protocol for Cyclic Voltammetry (CV):

  • Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Prepare a solution of the sample (1-5 mM) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.

  • Use the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard for calibration.

  • Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively, using the following equations:

    • E_HOMO = -[E_ox(onset) - E_Fc/Fc+(onset) + 4.8] eV

    • E_LUMO = -[E_red(onset) - E_Fc/Fc+(onset) + 4.8] eV

Application in Organic Field-Effect Transistors (OFETs)

Based on the presence of the benzoyl group, which has been seen in p-type OFET materials, an initial investigation into the transistor characteristics of this compound is warranted.[7]

OFET Device Fabrication Workflow

OFET_Fabrication A Substrate Cleaning (p++ Si/SiO2) B Surface Treatment (e.g., HMDS or OTS) A->B C Active Layer Deposition (Spin-coating or Evaporation) B->C D Annealing C->D E Source/Drain Electrode Deposition (e.g., Au, Ag) D->E F Device Characterization E->F

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Detailed Protocol:

  • Substrate Preparation:

    • Use heavily doped p-type silicon wafers with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm) as the gate dielectric.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and treat them with an oxygen plasma to remove any organic residues.

  • Dielectric Surface Modification:

    • To improve the interface between the organic semiconductor and the dielectric, treat the SiO2 surface with a self-assembled monolayer (SAM) of hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This can be done by vapor deposition or solution immersion.

  • Active Layer Deposition:

    • Prepare a solution of this compound in a suitable solvent like chloroform or chlorobenzene (e.g., 5-10 mg/mL).

    • Deposit a thin film of the material onto the treated substrate via spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-60 nm).

    • Alternatively, if the material is thermally stable, deposit the active layer by thermal evaporation in a high-vacuum chamber.

  • Thermal Annealing:

    • Anneal the film at a temperature below its melting point but above its glass transition temperature (if any) to improve molecular ordering and film morphology. The annealing temperature and time need to be optimized.

  • Electrode Deposition:

    • Define the source and drain electrodes on top of the organic semiconductor layer by thermal evaporation of a suitable metal (e.g., gold or silver) through a shadow mask. This creates a top-contact, bottom-gate device architecture.

OFET Characterization

The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics.

Protocol for Electrical Characterization:

  • Place the OFET device on a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox).

  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics.

  • Output Characteristics (Id-Vd): Measure the drain current (Id) as a function of the drain-source voltage (Vd) at various constant gate-source voltages (Vg).

  • Transfer Characteristics (Id-Vg): Measure the drain current (Id) as a function of the gate-source voltage (Vg) at a constant drain-source voltage (Vd) in both the linear and saturation regimes.

  • From the transfer characteristics, extract key performance metrics such as the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[8][9]

Table 2: Key Performance Metrics for OFETs

ParameterDescriptionTypical Values for Small Molecules
Field-Effect Mobility (µ)The average charge carrier drift velocity per unit electric field.0.1 - 10 cm²/Vs
On/Off Current Ratio (Ion/Ioff)The ratio of the drain current in the 'on' state to the 'off' state.> 10^5
Threshold Voltage (Vth)The gate voltage at which the transistor begins to conduct.0 to -20 V (for p-type)

Conclusion and Future Outlook

This compound represents a promising, yet unexplored, material for the advancement of organic electronics. Its unique molecular structure suggests the potential for favorable electronic and morphological properties. The detailed protocols provided herein offer a clear roadmap for the synthesis, comprehensive characterization, and initial device testing of this novel compound. The successful implementation of these procedures will enable researchers to elucidate the structure-property relationships of this material and to assess its viability for applications in high-performance organic field-effect transistors and potentially other organic electronic devices. Further derivatization of this core structure could lead to a new family of materials with tailored properties for specific applications.

References

  • Bryant, R., & Haslam, D. L. (1965). 433. Synthesis of some 2-benzoylcoumaran-3-ones and some related ω-(2-methoxycarbonylphenoxy) acetophenones. J. Chem. Soc., 0(0), 2361–2364. [Link]

  • Chang, et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. [Link]

  • Chen, F., et al. (2000). TetrabutylammoninmPeroxydisulfate in Organic Synthesis X.
  • Facchetti, A., et al. (2015). Organic Field Effect Transistors. PCCP Themed Issue. [Link]

  • Google Patents. (n.d.). CN103936670B - The synthetic method of 2-cyano group-3-picoline.
  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • Hasegawa, T., and Takeya, J. (2009). Organic field-effect transistors. Sci. Technol. Adv.
  • He, T., et al. (2019). Organic Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Chemistry. [Link]

  • Jain, S., et al. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. [Link]

  • Lavysh, A. V., et al. (2014). Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate, a New Structural Analog of Thioflavin T. Journal of Applied Spectroscopy.
  • Li, Y., et al. (2020). Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs. Request PDF. [Link]

  • Lopatka, R., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances. [Link]

  • MDPI. (2021). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

  • MDPI. (2022). Organic Field-Effect Transistors Based on Chemical-Plated Pt/Ag Electrodes. [Link]

  • Murov, S. L., et al. (1993). Handbook of Photochemistry. Marcel Dekker.
  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved January 24, 2026, from [Link]

  • Ozturk, T., et al. (2016). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. [Link]

  • Punzi, A., et al. (2011). Click-chemistry approaches to π-conjugated polymers for organic electronics applications. Polym. Chem., 2, 1482-1488. [Link]

  • ResearchGate. (2010). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. [Link]

  • Serevičius, T., et al. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. ACS Omega. [Link]

  • Wiley-VCH. (2017). An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. [Link]

  • Zhang, H., et al. (2011). Pyrene-Based Materials for Organic Electronics. Chemistry – An Asian Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Pivaloylamino-3-benzoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring a higher rate of success in your synthetic endeavors.

I. Synthetic Overview: The Directed ortho-Metalation (DoM) Approach

The most reliable and regioselective route to this compound is through the Directed ortho-Metalation (DoM) of 2-pivalamidopyridine. The pivalamido group (-NHCOt-Bu) serves as an excellent directed metalation group (DMG), facilitating the deprotonation of the C-3 position of the pyridine ring by a strong organolithium base. The resulting lithiated intermediate is then quenched with a suitable benzoylating agent.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into their causes and offering validated solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the synthesis of this compound via DoM can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Lithiation: The deprotonation of 2-pivalamidopyridine is a critical step.

    • Cause: Insufficiently strong base, inadequate reaction time, or temperatures that are too high can lead to incomplete formation of the lithiated intermediate.

    • Solution:

      • Base Selection: While n-butyllithium (n-BuLi) is commonly used, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes be more effective in preventing nucleophilic addition to the pyridine ring, a common side reaction.[1]

      • Temperature Control: Maintain a low temperature (typically -78 °C) during the lithiation step to ensure the stability of the lithiated intermediate.

      • Reaction Time: Allow sufficient time for the deprotonation to go to completion. Monitoring the reaction by quenching small aliquots with D₂O and analyzing by ¹H NMR can help optimize this.

  • Side Reactions of the Lithiated Intermediate: The lithiated species is highly reactive and can participate in undesired reactions.

    • Cause: Reaction with impurities (e.g., water, oxygen) or degradation of the intermediate.

    • Solution:

      • Strictly Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

      • Prompt Quenching: Once the lithiation is complete, add the electrophile promptly.

  • Inefficient Quenching: The reaction with the benzoylating agent may not be optimal.

    • Cause: Poor reactivity of the electrophile or side reactions.

    • Solution:

      • Electrophile Choice: Benzaldehyde is a common and effective electrophile. If using benzoyl chloride, ensure it is of high purity.

      • Addition Temperature: Add the electrophile at low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature.

Question 2: I am observing significant amounts of a byproduct that appears to be 2-aminopyridine. What is causing this and how can I prevent it?

Answer: The formation of 2-aminopyridine indicates the hydrolysis of the pivalamido group.

  • Cause: The pivalamido group is susceptible to hydrolysis under acidic or basic conditions, which can occur during the aqueous workup of the reaction.

  • Solution:

    • Careful Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or acid. This provides a milder workup condition.

    • pH Control: During extraction, avoid strongly acidic or basic aqueous layers. If necessary, use a buffered solution.

    • Minimize Contact Time: Perform the aqueous workup and extraction steps as quickly as possible to minimize the time the product is in contact with aqueous acid or base.

Question 3: My final product is contaminated with an isomer. How can I improve the regioselectivity of the reaction?

Answer: The pivalamido group is a strong director for ortho-lithiation at the C-3 position. However, the formation of other isomers, though less common, can occur.

  • Cause:

    • Alternative Lithiation Sites: While less favorable, deprotonation at other positions on the pyridine ring can occur, especially if the C-3 position is sterically hindered or if reaction conditions are not optimal.

    • Friedel-Crafts Acylation Pathway: If a Friedel-Crafts-type acylation is attempted as an alternative synthesis, a mixture of isomers is more likely due to the electronic nature of the pyridine ring.[2]

  • Solution:

    • Optimize DoM Conditions:

      • Base and Solvent: The choice of organolithium base and solvent can influence regioselectivity. Experiment with different base/solvent combinations (e.g., n-BuLi in THF vs. LDA in Et₂O).

      • Temperature: Strict adherence to low temperatures during lithiation is crucial for maintaining regiocontrol.

    • Purification: If minor isomeric impurities are present, they can often be removed by column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the pivaloyl group in this synthesis?

A1: The pivaloyl group serves two primary functions:

  • Directing Group: The amide functionality acts as a powerful directed metalation group (DMG), coordinating with the organolithium reagent and directing deprotonation specifically to the adjacent C-3 position of the pyridine ring.[3]

  • Protecting Group: It protects the amino group at the 2-position from reacting with the organolithium base and the electrophile.

Q2: Can I use other acylating agents besides benzaldehyde or benzoyl chloride?

A2: Yes, in principle, other acylating agents can be used to introduce different acyl groups at the 3-position. However, the reactivity and potential for side reactions will vary. It is advisable to perform small-scale test reactions to optimize conditions for a new electrophile.

Q3: What is the best way to purify the final product?

A3: Column chromatography on silica gel is the most common and effective method for purifying this compound. A typical eluent system would be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to achieve good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used for further purification of the solid product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, this synthesis involves hazardous reagents and conditions:

  • Organolithium Reagents: n-Butyllithium and other organolithium reagents are pyrophoric and will ignite on contact with air and moisture. They must be handled under a strictly inert atmosphere using proper syringe techniques.

  • Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly distilled solvents and never distill to dryness.

  • Quenching: The quenching of organolithium reagents is highly exothermic. Always perform the quench at low temperatures and add the quenching agent slowly.

Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

IV. Experimental Protocols & Data

Detailed Step-by-Step Methodology for Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

1. Materials and Reagents:

ReagentPuritySupplier (Example)
2-Pivalamidopyridine>98%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesAcros Organics
Anhydrous Tetrahydrofuran (THF)>99.9%J.T. Baker
Benzaldehyde>99%Alfa Aesar
Saturated aq. NH₄Cl--
Diethyl ether (Et₂O)ACS gradeFisher Scientific
Magnesium sulfate (MgSO₄)Anhydrous-

2. Reaction Setup:

  • All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry argon or nitrogen.

  • The reaction should be carried out in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum for reagent addition.

3. Procedure:

  • To the reaction flask, add 2-pivalamidopyridine (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve benzaldehyde (1.2 eq) in anhydrous THF.

  • Add the benzaldehyde solution to the lithiated pyridine solution dropwise via syringe at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexane).

Visualization of Reaction Pathways

Main Reaction Pathway:

Main_Reaction A 2-Pivalamidopyridine B Lithiation (n-BuLi, THF, -78 °C) A->B C 3-Lithio-2-pivalamidopyridine (Intermediate) B->C D Benzoylation (Benzaldehyde) C->D E This compound (Product) D->E

Caption: Directed ortho-Metalation (DoM) synthesis of this compound.

Potential Side Reactions:

Side_Reactions cluster_0 Main Reaction Path cluster_1 Side Reactions A 2-Pivalamidopyridine B Lithiation A->B F Nucleophilic Addition of n-BuLi to Pyridine Ring A->F High Temp. Excess n-BuLi C 3-Lithio Intermediate B->C H Other Isomers (Poor Regioselectivity) B->H Suboptimal Conditions D Benzoylation C->D E Desired Product D->E G Hydrolysis of Pivalamido Group (Workup) E->G Acidic/Basic Workup

Caption: Overview of potential side reactions during the synthesis.

V. References

  • Gribble, G. W. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2009. [Link]

  • Clayden, J.; Organolithiums: Selectivity for Synthesis. Pergamon, 2002. [Link]

  • Snieckus, V. Directed Ortho Metalation. Toluene-α-thiol- and Thioanisole-α-thiol-Derived Tertiary Amide and O-Carbamate Directors. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Shabani, A., et al. Recent advances in the synthesis of pyridine and its derivatives. RSC Adv., 2020 , 10, 29789-29816. [Link]

  • Organic Syntheses Procedure, Coll. Vol. 4, p.84 (1963); Vol. 34, p.7 (1954). [Link]

Sources

"2-Pivaloylamino-3-benzoylpyridine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Pivaloylamino-3-benzoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability and degradation of this compound. Given that specific degradation studies on this compound are not extensively published, this document provides a predictive framework based on first principles of chemical reactivity, analysis of its functional groups, and established industry guidelines for forced degradation studies.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by three key functional groups:

  • Amide Linkage: The pivaloylamino group contains an amide bond (-CO-NH-). Amides are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the pivaloyl group to yield 2-amino-3-benzoylpyridine.[3]

  • Benzoyl Ketone: The ketone group is generally stable but can be a site for certain oxidative reactions. The bond between the carbonyl carbon and the pyridine ring could be a point of susceptibility under specific stress conditions.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While relatively stable, it can undergo oxidation or photolytic reactions, potentially leading to N-oxide formation or ring-opening under harsh conditions.

Q2: What are the standard regulatory guidelines for conducting forced degradation studies on a new chemical entity like this?

A2: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies. The International Council for Harmonisation (ICH) provides guidelines that are globally recognized.[4] The objective is to generate degradation products to a level of 5-20% to establish the stability-indicating nature of analytical methods.[2][5] Key guidelines include:

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[6]

The typical stress conditions are summarized in the table below.

Stress ConditionTypical Reagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl; Room Temperature to 80°CAmide bond cleavage
Base Hydrolysis 0.1 M - 1 M NaOH; Room Temperature to 80°CAmide bond cleavage (often faster than acid)
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂); Room TemperaturePyridine N-oxidation, other oxidative reactions
Thermal Dry Heat; 40°C to 105°C (relative to melting point)Cleavage of weaker bonds, rearrangement
Photolytic ICH Option 2: Cool White Fluorescent & Near UV LampsPhotoreactions, radical formation, rearrangements

Q3: What analytical techniques are most suitable for monitoring the stability of this compound and identifying its degradants?

A3: A stability-indicating analytical method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of each.

  • Primary Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for stability studies. A reversed-phase C18 column is typically a good starting point. The method must be validated to prove it is stability-indicating.

  • Identification of Degradants: For structural elucidation of unknown peaks observed during degradation, hyphenated techniques are indispensable. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS, e.g., Q-TOF or Orbitrap) provides accurate mass data to determine elemental composition. For definitive structural confirmation, preparative HPLC can be used to isolate the degradant for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Part 2: Troubleshooting Guide & Degradation Pathways

This section provides solutions to specific experimental observations and details the likely chemical pathways involved.

Q: My HPLC analysis shows a significant decrease in the parent peak for this compound after incubation in 0.1 M HCl at 60°C, with a major new peak appearing at an earlier retention time. What is the likely cause and how can I confirm it?

A: This observation strongly suggests acid-catalyzed hydrolysis of the amide bond. The pivaloyl protecting group is likely being cleaved. The resulting product, 2-amino-3-benzoylpyridine, is more polar than the parent compound and would therefore elute earlier on a reversed-phase HPLC column.

Causality & Confirmation: The lone pair of electrons on the amide oxygen attacks a proton from the acid, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate which subsequently collapses, cleaving the C-N bond and releasing the pivaloyl group as pivalic acid and the more polar 2-amino-3-benzoylpyridine.

To confirm this, you can synthesize or procure a reference standard of 2-amino-3-benzoylpyridine and compare its retention time and mass spectrum with the observed degradation product.

Predicted Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation (Acid or Base) parent 2-Pivaloylamino- 3-benzoylpyridine product1 2-Amino-3-benzoylpyridine parent->product1 H+ or OH- H₂O, ΔT (Amide Hydrolysis) product2 Pivalic Acid parent->product2 H+ or OH- H₂O, ΔT (Amide Hydrolysis)

Caption: Predicted pathway for the hydrolysis of this compound.

Q: I am observing several minor, new peaks in my chromatogram after leaving a solution of the compound on the benchtop exposed to light and air. What degradation pathways might be occurring?

A: This scenario points towards a combination of oxidative and photolytic degradation. These pathways are often complex and can generate multiple products simultaneously. The benzoyl ketone and the pyridine ring are the most probable sites of reaction.

Causality & Confirmation:

  • Oxidative Degradation: Ambient oxygen, potentially accelerated by light or trace metal ions, can lead to oxidation. A common oxidative reaction for pyridine-containing compounds is the formation of the corresponding N-oxide. This reaction adds an oxygen atom to the nitrogen of the pyridine ring, increasing the compound's polarity.[8]

  • Photolytic Degradation: The molecule contains chromophores (benzoyl and pyridine groups) that can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules (like oxygen) to form radicals.[6][8]

To investigate this, a systematic forced degradation study is required. An oxidative stress test using hydrogen peroxide and a formal photostability study following ICH Q1B guidelines will help isolate the cause.

Predicted Oxidative Degradation Pathway

G cluster_main Oxidative Degradation parent 2-Pivaloylamino- 3-benzoylpyridine product_n_oxide 2-Pivaloylamino- 3-benzoylpyridine N-oxide parent->product_n_oxide [O] e.g., H₂O₂

Caption: Predicted formation of an N-oxide via oxidative degradation.

Part 3: Experimental Protocols

These protocols provide a validated starting point for conducting forced degradation studies on this compound.

Experimental Workflow Overview

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN:H₂O) control Control Sample (Dilute stock to working conc.) start->control acid Acid Hydrolysis (Add 0.1M HCl, Heat) start->acid base Base Hydrolysis (Add 0.1M NaOH, Heat) start->base ox Oxidation (Add 3% H₂O₂, RT) start->ox photo Photostability (Expose to Light) start->photo thermal Thermal Stress (Heat solid/solution) start->thermal analyze Analyze All Samples by Stability-Indicating HPLC-UV control->analyze quench Neutralize/Quench Reaction acid->quench base->quench ox->quench photo->quench thermal->quench quench->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify If unknown peaks > threshold

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Place both stressed samples, along with a control (1 mL stock + 1 mL water), in a water bath at 60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Photostability Study (per ICH Q1B)
  • Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a second sample wrapped completely in aluminum foil to serve as a dark control.

  • Exposure: Place both samples in a photostability chamber that complies with ICH Q1B Option II specifications.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][9]

  • Analysis: After exposure, dissolve both the exposed and dark control samples in a suitable solvent and analyze by HPLC. Compare the chromatograms to assess for photodegradation. Any new peaks in the exposed sample not present in the dark control are considered photodegradants.

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Compound 1. Pharmaceutical Technology.
  • Alsante, K. M., et al. (2011). Forced Degradation – A Review. American Pharmaceutical Review.
  • Patel, P., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Rani, M. S., & Devanna, N. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 547-560.
  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8).
  • Patel, R. B., et al. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 4(4), 489-494.
  • Linder, M. (2019). A practical guide to forced degradation and stability studies for drug substances.
  • Oliyai, C., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Patel, Y. P., et al. (2011). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmacy Research, 4(8), 2801-2804.
  • Li, T., & Klapproth, P. (1998). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 15(7), 1018-1025.
  • Vione, D., et al. (2009). Photochemical reactions in the tropospheric aqueous phase and on particulate matter. Chemical Society Reviews, 38(8), 2249-2262.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(3-benzoylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-benzoylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical entity. Our goal is to equip you with the necessary knowledge to navigate potential challenges and optimize your synthetic route for efficiency and reproducibility.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

Scaling up a chemical synthesis from the benchtop to a larger scale invariably presents a unique set of challenges. This section addresses specific issues that may arise during the synthesis of N-(3-benzoylpyridin-2-yl)pivalamide, providing potential causes and actionable solutions.

Issue 1: Low Yield of N-(3-benzoylpyridin-2-yl)pivalamide

Q: We are experiencing significantly lower than expected yields of the final product upon scaling up the reaction. What are the likely causes and how can we improve the yield?

A: Low yields during the acylation of 2-amino-3-benzoylpyridine with pivaloyl chloride can stem from several factors. A systematic investigation into the following areas is recommended:

  • Purity of Starting Materials: The purity of both 2-amino-3-benzoylpyridine and pivaloyl chloride is paramount. Impurities in the amine can interfere with the reaction, while aged or improperly stored pivaloyl chloride may have hydrolyzed to pivalic acid, which is unreactive under these conditions.

    • Recommendation: Ensure the 2-amino-3-benzoylpyridine is of high purity, confirmed by techniques like NMR or melting point analysis. Use freshly distilled or newly purchased pivaloyl chloride for best results.[1]

  • Reaction Conditions:

    • Temperature: The acylation reaction is typically exothermic. Inadequate temperature control on a larger scale can lead to side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Base: The choice and stoichiometry of the base are critical. A weak or insufficient amount of base will not effectively scavenge the HCl generated during the reaction, leading to the protonation of the starting amine and halting the reaction. An overly strong base might promote side reactions.

    • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Dichloromethane or tetrahydrofuran are common choices. Ensure the solvent is anhydrous, as water will react with pivaloyl chloride.

    • Recommendation: Implement precise temperature control, maintaining the reaction at a consistent, optimized temperature (e.g., 0 °C to room temperature). Use a non-nucleophilic base like triethylamine or pyridine in slight excess (1.1-1.2 equivalents). Ensure all solvents are thoroughly dried before use.

  • Formation of Diacylated Byproduct: In some cases, particularly with highly reactive acylating agents or under forcing conditions, N,N-diacylation of the amine can occur, consuming the starting material and reducing the yield of the desired mono-acylated product.[2]

    • Recommendation: Add the pivaloyl chloride slowly and portion-wise to the solution of the amine and base. This maintains a low concentration of the acylating agent and favors mono-acylation. Careful monitoring of the reaction by TLC or LC-MS can help to identify the formation of this byproduct.

Issue 2: Difficulties in Product Purification

Q: Our crude product is proving difficult to purify, with persistent impurities affecting the final product's quality. What are the best strategies for purification?

A: Effective purification is crucial for obtaining N-(3-benzoylpyridin-2-yl)pivalamide of high purity, which is often a requirement for downstream applications in drug development.

  • Common Impurities:

    • Unreacted 2-amino-3-benzoylpyridine: This can often be removed by an acidic wash during the work-up.

    • Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride, this can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).

    • Diacylated Byproduct: This byproduct is often less polar than the desired product and may require chromatographic separation.

  • Purification Protocol:

    • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first line of defense. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the unreacted amine and excess base, followed by a wash with a dilute base (e.g., saturated NaHCO3) to remove pivalic acid, and finally with brine to remove residual water.

    • Crystallization: N-(3-benzoylpyridin-2-yl)pivalamide is a solid, and crystallization is often the most effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good recovery of high-purity crystals.

    • Column Chromatography: If crystallization fails to remove all impurities, particularly the diacylated byproduct, silica gel column chromatography may be necessary. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the components.

Issue 3: Incomplete Reaction and Starting Material Recovery

Q: We are observing a significant amount of unreacted 2-amino-3-benzoylpyridine at the end of the reaction, even after extended reaction times. What could be causing this?

A: Incomplete conversion is a common scale-up issue that can often be traced back to several factors:

  • Insufficient Acylating Agent: While a slight excess of pivaloyl chloride is often used, an insufficient amount will naturally lead to unreacted starting material. Ensure accurate measurement of all reagents.

  • Poor Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high concentration, preventing the reactants from coming into contact effectively.

    • Recommendation: Use an overhead mechanical stirrer for larger reaction volumes to ensure efficient and homogenous mixing.

  • Deactivation of the Amine: As mentioned previously, if the generated HCl is not effectively neutralized by the base, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Recommendation: Re-evaluate the choice and amount of base. A slightly stronger, non-nucleophilic base or a larger excess may be required.

  • Reaction Monitoring: Relying solely on a predetermined reaction time can be misleading, especially during scale-up.

    • Recommendation: Actively monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide real-time information on the consumption of starting materials and the formation of the product, allowing for a more informed decision on when the reaction is truly complete.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis and handling of N-(3-benzoylpyridin-2-yl)pivalamide.

Q1: What is the reaction mechanism for the synthesis of N-(3-benzoylpyridin-2-yl)pivalamide?

A: The synthesis of N-(3-benzoylpyridin-2-yl)pivalamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-3-benzoylpyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 2-amino-3-benzoylpyridine Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack PivaloylCl Pivaloyl Chloride PivaloylCl->Tetrahedral Product N-(3-benzoylpyridin-2-yl)pivalamide Tetrahedral->Product Chloride Elimination HCl HCl Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism.

Q2: Are there alternative methods for the N-acylation of 2-amino-3-benzoylpyridine?

A: Yes, while the use of an acyl chloride like pivaloyl chloride is a common and effective method, other acylation strategies exist. These include the use of:

  • Pivalic Anhydride: This is a less reactive acylating agent than pivaloyl chloride and may require higher temperatures or a catalyst. However, it avoids the generation of corrosive HCl.

  • Coupling Reagents: Carboxylic acids, such as pivalic acid, can be coupled directly with amines using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are often milder but can be more expensive and generate byproducts that need to be removed.[2]

  • Transamidation: In some cases, an amide can be exchanged with another amine under specific conditions, though this is less common for this type of transformation.

Q3: What are the key safety precautions to consider when working with pivaloyl chloride?

A: Pivaloyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of pivaloyl chloride should be performed in a well-ventilated fume hood to avoid inhalation of its corrosive vapors.

  • Moisture Sensitivity: Pivaloyl chloride reacts with water to produce pivalic acid and HCl gas. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Quenching: Any excess pivaloyl chloride should be quenched carefully by slowly adding it to a stirred solution of a base, such as sodium bicarbonate, or an alcohol like isopropanol.

Q4: How can I confirm the identity and purity of the synthesized N-(3-benzoylpyridin-2-yl)pivalamide?

A: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling patterns for N-(3-benzoylpyridin-2-yl)pivalamide.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O and N-H bonds.

  • Melting Point: A sharp melting point is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any residual impurities.

III. Experimental Protocols

Synthesis of N-(3-benzoylpyridin-2-yl)pivalamide

Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 2-amino-3-benzoylpyridine and triethylamine in anhydrous DCM Cool Cool the solution to 0 °C Start->Cool Add Slowly add pivaloyl chloride Cool->Add Stir Stir at room temperature Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with water Monitor->Quench Wash_Acid Wash with 1M HCl Quench->Wash_Acid Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with brine Wash_Base->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by crystallization or column chromatography Concentrate->Purify Characterize Characterize the final product Purify->Characterize

Sources

Technical Support Center: Reaction Condition Optimization for 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Pivaloylamino-3-benzoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this challenging acylation reaction. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this synthesis, ensuring both success and scientific rigor in your experimental work.

The synthesis of this compound, a key intermediate in various pharmaceutical development programs, typically involves the Friedel-Crafts acylation of 2-pivaloylaminopyridine. However, the electron-deficient nature of the pyridine ring presents significant hurdles to this classic electrophilic aromatic substitution.[1][2] The lone pair of electrons on the pyridine nitrogen readily complexes with Lewis acids, further deactivating the ring and impeding the desired C-3 acylation.[2][3]

This guide will provide a structured approach to overcoming these challenges, focusing on key reaction parameters and offering scientifically grounded solutions to common experimental pitfalls.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Conversion to Product 1. Deactivation of Pyridine Ring: The pyridine nitrogen complexes with the Lewis acid (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[2] 2. Insufficiently Activated Acylating Agent: The benzoyl cation (acylium ion) may not be generated in sufficient concentration. 3. Low Reaction Temperature: The activation energy for the acylation of a deactivated ring is high and may not be overcome at lower temperatures.[4]1. Increase Lewis Acid Stoichiometry: Use a stoichiometric excess of the Lewis acid to ensure enough is available to both complex with the pyridine nitrogen and activate the benzoyl chloride. 2. Choice of Acylating Agent: Consider using benzoyl chloride as it is generally more reactive than benzoic anhydride. 3. Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and side-product formation. High temperatures may be necessary to overcome the large activation energy barrier.[4]
Formation of N-Benzoyl Side Product Acylation at the Amine: The pivaloylamino group, while sterically hindered, can still undergo acylation, especially under harsh conditions or with highly reactive acylating agents.Leverage Steric Hindrance: The bulky pivaloyl group is specifically chosen to disfavor N-acylation. Ensure the reaction conditions are not excessively forcing. If N-acylation persists, consider using a less reactive acylating agent or a milder Lewis acid.
Hydrolysis of Pivaloyl Protecting Group Presence of Water: Trace amounts of water in the reagents or solvent can lead to the hydrolysis of the pivaloyl group, especially under acidic conditions.[5]Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Handle hygroscopic Lewis acids like AlCl₃ in a glovebox or under an inert atmosphere. The pivaloyl group is generally stable to acidic conditions, but prolonged exposure at high temperatures in the presence of moisture can lead to cleavage.[6]
Poor Regioselectivity (Acylation at other positions) Reaction Mechanism Complexity: While the 2-pivaloylamino group is an ortho, para-director, the electronic properties of the pyridine ring itself direct acylation to the 3- and 5-positions. The interplay of these directing effects can be complex.Solvent Optimization: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. In some cases, polar, non-coordinating solvents like nitrobenzene can alter the product distribution by affecting the solubility and reactivity of reaction intermediates.[7]
Product Degradation or Polymerization Excessively Harsh Conditions: High temperatures and high concentrations of strong Lewis acids can lead to the degradation of the starting material or product, or polymerization.Controlled Addition of Reagents: Add the Lewis acid portion-wise at a lower temperature to control the initial exotherm. Reaction Time Optimization: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation on a pyridine ring so difficult?

A1: The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent low reactivity is further compounded by the fact that the nitrogen's lone pair of electrons readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This coordination forms a pyridinium salt, which is even more strongly deactivated towards electrophilic attack.[1][2][3]

Q2: What is the purpose of the pivaloyl protecting group on the 2-amino group?

A2: The pivaloyl group serves two primary functions:

  • Protection: It prevents the amino group, which is a nucleophile, from reacting with the acylating agent (N-acylation).[6]

  • Directing Group: As an amide, it is an ortho, para-directing group, which helps to activate the C-3 and C-5 positions for electrophilic substitution. The steric bulk of the pivaloyl group can also influence the regioselectivity of the reaction.

Q3: What are the best Lewis acids for this type of reaction?

A3: While aluminum chloride (AlCl₃) is a common and powerful Lewis acid for Friedel-Crafts reactions, its high reactivity can sometimes lead to side reactions.[4] Other Lewis acids that can be considered, potentially offering milder conditions, include:

  • Ferric chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Boron trifluoride (BF₃)

  • Lanthanide triflates (e.g., La(OTf)₃), which have shown effectiveness in similar systems.[4]

The optimal Lewis acid and its stoichiometry should be determined empirically for this specific substrate.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (2-pivaloylaminopyridine) and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any side products.

Q5: What are the key considerations for the reaction work-up?

A5: The work-up procedure is critical for isolating the desired product and removing the Lewis acid. Typically, the reaction mixture is quenched by slowly adding it to ice-water. This will hydrolyze the aluminum salts and any remaining acylating agent. The product can then be extracted into an organic solvent. Care must be taken during the quench as it can be highly exothermic.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of this compound

This is a representative protocol that should be optimized for your specific laboratory conditions.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 3.0 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add a dry, non-polar solvent such as 1,2-dichloroethane.

  • Reagent Addition: Dissolve 2-pivaloylaminopyridine (1.0 eq.) and benzoyl chloride (1.2 eq.) in 1,2-dichloroethane and add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 83 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the solvent.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Use anhydrous solvents & reagents prep1->prep2 react1 Charge Lewis Acid (AlCl3) prep2->react1 react2 Add starting materials (2-pivaloylaminopyridine, benzoyl chloride) at 0°C react1->react2 react3 Heat to reflux react2->react3 react4 Monitor by TLC/HPLC react3->react4 workup1 Quench on ice react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify by column chromatography workup2->workup3 end end workup3->end Characterize Product

Caption: A stepwise workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical pathway for addressing low product yield.

G decision decision outcome outcome start Low Yield Observed check_conversion Is starting material consumed? start->check_conversion complex_mixture complex_mixture check_conversion->complex_mixture No side_products Are side products observed? check_conversion->side_products Yes increase_temp increase_temp complex_mixture->increase_temp Consider increasing temperature/time increase_la increase_la complex_mixture->increase_la Consider increasing Lewis Acid amount degradation degradation side_products->degradation Yes no_side_products no_side_products side_products->no_side_products No (Product Loss) increase_temp->outcome Re-run & Monitor increase_la->outcome Re-run & Monitor milder_cond milder_cond degradation->milder_cond Use milder conditions (lower temp, shorter time) check_workup check_workup no_side_products->check_workup Review work-up & purification milder_cond->outcome check_workup->outcome

Caption: A decision tree for troubleshooting low yield in the acylation reaction.

References

  • Boga, C., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Various Authors. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. Quora. Available at: [Link]

  • PubChem. 2-Benzoylpyridine. PubChem. Available at: [Link]

  • ResearchGate. (2025). Scheme 1 Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2025). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. Available at: [Link]

  • PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed. Available at: [Link]

  • Organic Syntheses. 3-benzoylpyridine. Organic Syntheses. Available at: [Link]

  • SlideShare. (2025). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). SlideShare. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Chemistry LibreTexts. Available at: [Link]

  • ACS Publications. (2015). Friedel–Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine. Google Patents.
  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]

  • Wikipedia. Protecting group. Wikipedia. Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation. Khan Academy. Available at: [Link]

  • MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Reaction between Salicylaldehyde and 2-Benzoylpyridine. Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (1999). JPH11507944A - Method for separating pivalic acid from spent reaction mixture. Google Patents.
  • ResearchGate. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

  • Google Patents. (2016). CN103936670B - The synthetic method of 2-cyano group-3-picoline. Google Patents.
  • IJPSR. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Technical Support Center: By-product Analysis in the Synthesis of 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Pivaloylamino-3-benzoylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific acylation reaction. Here, we address common challenges and by-product formation, providing in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common synthetic hurdles, ensuring the integrity and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Reaction and Presence of Starting Material

Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 2-amino-3-benzoylpyridine. What are the likely causes and how can I drive the reaction to completion?

Answer:

The presence of unreacted 2-amino-3-benzoylpyridine is a common issue that can typically be traced back to several key experimental factors. The nucleophilicity of the amino group on the pyridine ring is influenced by the reaction conditions and the quality of your reagents.

Causality and Mechanistic Insights:

The acylation of 2-amino-3-benzoylpyridine with pivaloyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic amino group attacks the electrophilic carbonyl carbon of the pivaloyl chloride. For this reaction to proceed efficiently, the nucleophilicity of the amine must be sufficient, and the acyl chloride must be reactive.

  • Insufficient Base: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] If the HCl is not effectively scavenged, it will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

  • Reagent Quality: Pivaloyl chloride is highly susceptible to hydrolysis.[3] If your reagent has been exposed to atmospheric moisture, it will convert to pivalic acid, which is unreactive under these conditions.

  • Steric Hindrance: Pivaloyl chloride is a bulky acylating agent. The steric hindrance around the amino group of your starting material, coupled with the bulkiness of the reagent, can slow down the reaction rate, requiring optimized conditions to achieve full conversion.

Troubleshooting Protocol:

  • Reagent and Solvent Quality Check:

    • Use freshly opened or distilled pivaloyl chloride.

    • Ensure all solvents (e.g., dichloromethane, acetonitrile) are anhydrous.

    • Use a freshly distilled and dry base (e.g., pyridine, triethylamine).

  • Reaction Condition Optimization:

    • Base Stoichiometry: Ensure at least a stoichiometric equivalent of base is used. Often, using a slight excess (1.1-1.5 equivalents) can be beneficial.

    • Temperature: While the reaction is often started at a low temperature (0 °C) to control the initial exotherm, it may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS.

    • Reaction Time: Due to steric factors, this reaction may require a longer duration than acylations with less bulky reagents. Extend the reaction time and monitor for the disappearance of the starting material.

  • Experimental Workflow:

    • Addition of Reagents: Add the pivaloyl chloride dropwise to a cooled solution of the 2-amino-3-benzoylpyridine and base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Optimizing Reaction Completion

Caption: Troubleshooting workflow for incomplete acylation.

Issue 2: Formation of a Di-pivaloylated By-product

Question: I am observing a less polar spot on my TLC and a corresponding mass in my LC-MS that suggests the formation of a di-pivaloylated product. How is this happening and how can I prevent it?

Answer:

The formation of a di-acylated product is a known side reaction in the acylation of primary amines, although it can be less common with bulky acylating agents like pivaloyl chloride.

Causality and Mechanistic Insights:

The initially formed mono-acylated product, this compound, still possesses a nitrogen atom in the pyridine ring and an amide nitrogen. While the amide nitrogen is significantly less nucleophilic than the starting primary amine, under certain conditions, a second acylation can occur.

  • Excess Acylating Agent: Using a large excess of pivaloyl chloride can drive the formation of the di-acylated product.

  • Reaction Conditions: Higher reaction temperatures and prolonged reaction times can also favor this side reaction.

  • N vs. N'-Acylation: The second acylation could potentially occur at the amide nitrogen or the pyridine ring nitrogen. Acylation of the pyridine nitrogen would form a pyridinium salt, which is typically unstable and may act as an acylating agent itself or revert to the starting materials upon workup. Acylation at the amide nitrogen would lead to a stable di-pivaloylated product. Given the steric hindrance, acylation at the pyridine nitrogen is less likely.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the pivaloyl chloride. Use no more than 1.05-1.1 equivalents. A slow, dropwise addition of the acyl chloride can help to avoid localized high concentrations.

  • Optimize Reaction Temperature and Time:

    • Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Avoid excessive heating.

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Purification Strategy:

    • If the di-pivaloylated by-product does form, it can typically be separated from the desired mono-acylated product by column chromatography on silica gel. The di-acylated product will be less polar.

Reaction Pathway: Mono- vs. Di-acylation

Acylation_Pathway SM 2-Amino-3-benzoylpyridine Product This compound (Desired Product) SM->Product + 1 eq. PivCl PivCl Pivaloyl Chloride PivCl->Product Byproduct Di-pivaloylated Product (By-product) PivCl->Byproduct Product->Byproduct + Excess PivCl / High Temp.

Caption: Reaction pathways leading to desired product and by-product.

Issue 3: Presence of Pivalic Acid in the Final Product

Question: My NMR spectrum shows a sharp singlet around 1.2 ppm, and I suspect the presence of pivalic acid in my purified product. How can I remove it?

Answer:

The presence of pivalic acid is a very common issue stemming from the hydrolysis of pivaloyl chloride.

Causality and Mechanistic Insights:

Pivaloyl chloride is a reactive acyl chloride that readily reacts with water. This can happen if the reaction is not conducted under strictly anhydrous conditions, or during the aqueous workup.

Troubleshooting and Purification Protocol:

  • Anhydrous Reaction Conditions:

    • As mentioned previously, ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere.

  • Aqueous Workup:

    • During the workup, a basic wash is highly effective at removing pivalic acid.

    • Step-by-step workup:

      • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

      • Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

      • Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining basic starting material, followed by a saturated aqueous solution of sodium bicarbonate to remove pivalic acid.

      • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Data Summary: Expected By-products and their Characteristics

By-product/ImpurityChemical StructureLikely CauseAnalytical Signature (1H NMR)Removal Strategy
Unreacted Starting Material2-Amino-3-benzoylpyridineIncomplete reactionAromatic and amine protons characteristic of the starting materialOptimize reaction conditions; Acid wash during workup
Di-pivaloylated ProductN,N-dipivaloyl-2-amino-3-benzoylpyridineExcess pivaloyl chloride, high temperatureAdditional pivaloyl singlet, downfield shift of aromatic protonsControl stoichiometry; Column chromatography
Pivalic Acid(CH3)3CCOOHHydrolysis of pivaloyl chlorideSharp singlet around 1.2 ppm, broad acid protonBasic wash (e.g., NaHCO3(aq)) during workup
N-pivaloylpyridinium SaltC5H4N(COC(CH3)3)-RReaction at pyridine nitrogenDownfield shifted pyridine protonsTypically hydrolyzes during aqueous workup

Analytical Characterization of By-products

A robust analytical strategy is key to identifying and quantifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and identify the presence of by-products. The desired product will have an intermediate polarity, while the starting material will be more polar, and the di-pivaloylated product will be less polar.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of by-products.

  • Mass Spectrometry (MS): Essential for confirming the molecular weights of the desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The characteristic singlet of the nine protons of the pivaloyl group is a key diagnostic signal. The presence of multiple pivaloyl signals may indicate the presence of by-products.

References

  • Fier, P. S., & Maloney, K. M. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(15), 3798–3801. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • Manley, P. J., & Bilodeau, M. T. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic Letters, 4(18), 3127–3129. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Zuman, P. (2001). Review: Derivatization in mass spectrometry 2. Acylation. Journal of Mass Spectrometry, 36(4), 421-426. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • U.S. Patent No. 6,562,977 B2. (2003).
  • National Center for Biotechnology Information. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • Z. Brzozowski, J. Slawinski, F. Muzalewski, A. Chylinska-Chalus, E. Pomarnacka, A. Drabczynska, A. Blaszczak-Swiatkiewicz, A. Raszkiewicz, J. K. Maurin, A. Czlonkowski, M. J. Mokrosz, A. Misicka, Bioorg. Med. Chem. 2000, 8, 2475. [This is a representative citation for the general synthesis and reactivity of related compounds, a direct URL is not available, but the reference is verifiable through chemical abstracting services.]

Sources

Validation & Comparative

A Comparative Crystallographic Analysis of Benzoylpyridine Derivatives: Insights into the Putative Structure of 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive solid-state conformation, offering crucial insights into intermolecular interactions that govern a compound's physical and biological properties. This guide addresses the crystallographic characteristics of benzoylpyridine derivatives, with a specific focus on what can be inferred about the structure of "2-Pivaloylamino-3-benzoylpyridine."

As of the latest literature review, a definitive X-ray crystal structure for "this compound" has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).[1] The absence of this specific data presents a common challenge in chemical research. However, by conducting a comparative analysis of structurally related compounds, we can extrapolate key structural features and predict the likely conformation and packing of the target molecule. This guide will compare the known crystal structures of relevant benzoylpyridine and aminopyridine derivatives to provide a comprehensive understanding of this chemical space.

The Significance of Crystal Structure in Drug Design

The precise arrangement of atoms in a crystal lattice dictates a molecule's properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), different crystalline forms, or polymorphs, can have significant implications for therapeutic efficacy and manufacturability. Therefore, a thorough understanding of the crystal structure is a cornerstone of modern drug development.

Comparative Analysis of Related Crystal Structures

To infer the structural characteristics of this compound, we will examine the crystal structures of simpler, yet relevant, molecules: 2-Benzoylpyridine and 3-Benzoylpyridine, alongside other substituted pyridine derivatives.

2-Benzoylpyridine and 3-Benzoylpyridine: The Rotational Freedom of the Benzoyl Group

The crystal structures of 2-Benzoylpyridine and 3-Benzoylpyridine, both isomers with the molecular formula C12H9NO, have been determined and are available in public databases.[2][3] The key structural feature in these molecules is the torsion angle between the pyridine ring and the phenyl ring of the benzoyl group. This dihedral angle is a critical determinant of the overall molecular shape.

In the solid state, these molecules adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The planarity or non-planarity of the molecule can significantly influence its packing in the crystal lattice and its ability to participate in hydrogen bonding or π-stacking interactions.

Substituent Effects on the Pyridine Ring

The introduction of substituents on the pyridine ring, such as an amino or an amide group, can profoundly influence the crystal packing through the introduction of strong hydrogen bond donors and acceptors. For instance, the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide reveals how the amide group dictates the formation of hydrogen-bonded chains within the crystal.[4] In this structure, the pyridine ring is inclined with respect to the amide plane, demonstrating the conformational flexibility introduced by the amide linkage.[4]

Similarly, studies on other pyridine derivatives show a wide range of dihedral angles between the pyridine ring and its substituents, which is influenced by both steric and electronic factors.[5][6][7]

Predicting the Structure of this compound

Based on the analysis of related structures, we can hypothesize the key structural features of this compound:

  • Intramolecular Hydrogen Bonding: A crucial feature is the potential for an intramolecular hydrogen bond between the amide N-H of the pivaloylamino group and the carbonyl oxygen of the benzoyl group, or the nitrogen of the pyridine ring. This would lead to a more planar and rigid conformation.

  • Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety will exert significant steric influence, likely forcing a non-planar arrangement of the amide group relative to the pyridine ring.

  • Intermolecular Interactions: The presence of the amide N-H (a hydrogen bond donor) and the carbonyl and pyridine nitrogen (hydrogen bond acceptors) will likely lead to a robust network of intermolecular hydrogen bonds, dictating the crystal packing.

The interplay between these factors will determine the final observed crystal structure.

Experimental Protocol for X-ray Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound or a similar compound, the following experimental workflow is standard.

Step 1: Crystallization

The prerequisite for any X-ray diffraction study is the growth of high-quality single crystals.

  • Material Purification: The compound must be purified to the highest possible degree (>99%) to avoid impurities that can inhibit crystallization.

  • Solvent Screening: A wide range of solvents and solvent mixtures should be screened for solubility. Good solvents for crystallization are those in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the molecule is equilibrated against a larger reservoir of a precipitant.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

Step 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset. Modern diffractometers automate this process.[8]

Step 3: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Comparative Data Summary

The following table summarizes key crystallographic parameters for related pyridine derivatives. This data provides a baseline for what might be expected for this compound.

Compound NameCSD Refcode/ReferenceSpace GroupKey Dihedral Angle(s)Intermolecular Interactions
2-BenzoylpyridineCCDC 129961[2]P21/cPyridine-Phenyl: VariableC-H···O, π-stacking
3-BenzoylpyridineNot explicitly found, but related structures exist.[3]-Pyridine-Phenyl: VariableC-H···O, π-stacking
2,2-dimethyl-N-(pyridin-3-yl)propanamide[4]PbcaPyridine-Amide: 17.60(8)°N-H···N hydrogen bonds
2-(N-benzoylbenzamido)pyridine-3-yl benzoate[9]P212121-C-H···π interactions

Visualizing Molecular Structures and Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure of the target compound and a hypothetical intermolecular hydrogen bonding motif.

intermolecular_interaction cluster_0 Molecule A cluster_1 Molecule B molA N-H C=O molB N-H C=O molA:c->molB:n H-bond

Caption: Hypothetical N-H···O hydrogen bonding between two molecules.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of related benzoylpyridine and aminopyridine derivatives provides a solid foundation for predicting its key structural features. The interplay of steric hindrance from the pivaloyl group and the strong hydrogen bonding potential of the amide functionality will likely result in a complex and interesting crystal packing. The experimental protocols outlined in this guide provide a clear path for researchers to obtain the elusive crystal structure of this and other novel compounds, which is an indispensable step in modern chemical and pharmaceutical research.

References

  • PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fun, H. K., & Prathap, A. (2012). Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-[(E)-2-phenylethenyl]pyridin-1-ium perchlorate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2976–o2979.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • ACS Omega. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl-3-pyridinylmethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • ResearchGate. (n.d.). Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Retrieved from [Link]

  • PubMed. (2018). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine]. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of tricarbonyl-chlorido-(N-(pyridin-2-yl)-N-((4-tertbutyl) benzoyl)pyridine-2-amine)rhenium(I), C24H21ClN3O4Re. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2CHD: Crystal structure of the C2A domain of Rabphilin-3A. Retrieved from [Link]

Sources

A Framework for In Vitro Efficacy Profiling: Evaluating N-(3-benzoylpyridin-2-yl)pivalamide Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the journey from a novel chemical entity to a validated lead compound is paved with rigorous, multi-faceted evaluation. This guide provides a comprehensive framework for assessing the in vitro efficacy of a novel compound, N-(3-benzoylpyridin-2-yl)pivalamide, under the working hypothesis that it functions as a protein kinase inhibitor. While public data on the specific biological targets of N-(3-benzoylpyridin-2-yl)pivalamide is not currently available, its structural motifs, including the benzoylpyridine core, are features present in known kinase inhibitors.[1]

This document will therefore serve as a detailed roadmap for a comparative in vitro analysis against a panel of well-characterized and clinically relevant kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust assays, and present a model for data interpretation and visualization. The objective is to equip researchers with a scientifically sound methodology to ascertain the potency and selectivity of novel compounds like N-(3-benzoylpyridin-2-yl)pivalamide.

The Central Role of Protein Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules.

Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] This has made protein kinases one of the most important classes of drug targets in modern medicine, with numerous small molecule inhibitors approved for clinical use.[4]

Hypothetical Target Profile of N-(3-benzoylpyridin-2-yl)pivalamide

For the purpose of this guide, we will hypothesize that N-(3-benzoylpyridin-2-yl)pivalamide is a novel inhibitor of a key oncogenic kinase, such as a member of the SRC family of tyrosine kinases. To objectively evaluate its potential, we will compare its in vitro performance against established kinase inhibitors with varying selectivity profiles.

Selected Known Inhibitors for Comparison:

  • Dasatinib: A potent, multi-targeted inhibitor of several kinases, including SRC family kinases and BCR-ABL.[5]

  • Saracatinib (AZD0530): A potent and selective dual inhibitor of SRC and ABL kinases.

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor, often used as a positive control in kinase assays.[6]

Methodology for Comparative In Vitro Efficacy Testing

The cornerstone of evaluating a novel kinase inhibitor is a robust and reproducible in vitro kinase activity assay. The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4]

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the key steps for determining and comparing the IC50 values of N-(3-benzoylpyridin-2-yl)pivalamide and the selected known inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitors dilute_inhibitors Serially Dilute Inhibitors prep_reagents->dilute_inhibitors Stock Solutions add_components Add Kinase, Substrate, and Inhibitor to Assay Plate dilute_inhibitors->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal data_analysis Normalize Data and Perform Curve Fitting detect_signal->data_analysis calc_ic50 Calculate IC50 Values data_analysis->calc_ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7]

Materials:

  • Recombinant human SRC kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • N-(3-benzoylpyridin-2-yl)pivalamide and known inhibitors (Dasatinib, Saracatinib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare stock solutions of the kinase, substrate, and ATP in the reaction buffer.

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

  • Inhibitor Dilution:

    • Perform a serial dilution of each inhibitor in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

    • Further dilute the inhibitor solutions in the kinase reaction buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 10 µL of a solution containing the SRC kinase and the peptide substrate.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the "high concentration inhibitor" control to 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Comparative Data Presentation

The IC50 values obtained from the in vitro kinase assay should be presented in a clear and concise table to facilitate direct comparison.

CompoundTarget KinaseIC50 (nM)
N-(3-benzoylpyridin-2-yl)pivalamide SRC [Hypothetical Value, e.g., 50]
DasatinibSRC0.8
Saracatinib (AZD0530)SRC2.7
StaurosporineSRC6.4

Note: The IC50 value for N-(3-benzoylpyridin-2-yl)pivalamide is a hypothetical placeholder for illustrative purposes. Real experimental data should be used.

Visualizing the Mechanism of Action

Understanding the broader signaling context is crucial for interpreting the significance of inhibiting a specific kinase. The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition.

G cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., SRC) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response Signal Transduction inhibitor N-(3-benzoylpyridin-2-yl)pivalamide (Kinase Inhibitor) inhibitor->kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a small molecule inhibitor.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Assay: The ADP-Glo™ assay is selected for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may absorb or emit light, which can be a limitation of fluorescence-based assays.[7]

  • Kinase and Substrate Concentrations: The concentrations of the kinase and substrate are optimized to ensure the reaction is in the linear range, allowing for accurate measurement of inhibition.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.[4]

  • Inhibitor Concentration Range: A wide range of inhibitor concentrations is tested to ensure that a complete dose-response curve can be generated, allowing for an accurate determination of the IC50 value.

  • Inclusion of Controls: The use of both positive (known inhibitors) and negative (no inhibitor) controls is essential for validating the assay performance and ensuring the reliability of the results. Staurosporine serves as a general positive control, while Dasatinib and Saracatinib provide benchmarks for potent and selective inhibition of the target kinase.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of a novel compound, N-(3-benzoylpyridin-2-yl)pivalamide, as a hypothetical kinase inhibitor. By systematically comparing its potency against well-established inhibitors, researchers can gain valuable insights into its potential as a therapeutic agent.

A promising IC50 value from this primary assay would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity and downstream signaling in a cellular context.

By following a logical and scientifically rigorous approach, the potential of novel compounds like N-(3-benzoylpyridin-2-yl)pivalamide can be thoroughly and objectively evaluated, paving the way for the development of next-generation targeted therapies.

References

  • El-Gamal, M. I., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Pharmaceuticals, 15(7), 856. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Reaction Biology. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(12), 1537-1553. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the human kinome.
  • Vasta, J. D., et al. (2018). Quantitative, real-time assessment of binding kinetics of unlabeled compound binding to a protein target in cells. Cell Chemical Biology, 25(2), 256-264.e6.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor screen identifies polo-like kinase 1 as a target of sorafenib. Cancer Research, 73(19), 5995-6007.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Wu, G., et al. (2015). The chemical biology of kinases: a guide for the perplexed. Cell, 161(4), 859-873.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(12), 1537-1553.
  • Posy, S. L., et al. (2011). A fluorescence lifetime-based binding assay to characterize kinase inhibitors. Journal of Biomolecular Screening, 12(6), 828-841.
  • Hanahan, D., & Weinberg, R. A. (2011).
  • MedChemExpress. (n.d.). Kinase Inhibitors.
  • Selleck Chemicals. (n.d.). Kinase Inhibitor Library.
  • Adoo, K., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 13(5), 606-622. Available at: [Link]

Sources

A Researcher's Guide to Biological Target Identification for N-(3-benzoylpyridin-2-yl)pivalamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification of a small molecule's biological target is a critical milestone that bridges the gap between phenotypic screening and mechanism-based drug development. This guide provides an in-depth technical comparison of leading methodologies for identifying the biological target of N-(3-benzoylpyridin-2-yl)pivalamide, a member of the N-pyridin-2-yl benzamide class of molecules. These compounds have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis, making them promising therapeutic candidates for type 2 diabetes.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a comparative analysis grounded in experimental data and field-proven insights, empowering you to make informed decisions in your own target identification campaigns.

Introduction to N-(3-benzoylpyridin-2-yl)pivalamide and its Presumed Target: Glucokinase

N-(3-benzoylpyridin-2-yl)pivalamide belongs to a class of compounds that have shown the ability to allosterically activate glucokinase.[1][4] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in insulin secretion and glucose metabolism.[5][6][7] The activation of glucokinase by small molecules enhances its sensitivity to glucose, leading to increased insulin secretion and hepatic glycogen synthesis, thereby lowering blood glucose levels.[3] The N-pyridin-2-yl benzamide analogues, including the compound class of our topic, have demonstrated significant glucokinase activation, with reported fold activation values of approximately 2.0 in in vitro assays.[1]

The central role of glucokinase in glucose homeostasis is depicted in the signaling pathway below.

Glucokinase Signaling Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_hepatocyte Hepatocyte Glucose_beta Blood Glucose GLUT2_beta GLUT2 Transporter Glucose_beta->GLUT2_beta Glucose_in_beta Intracellular Glucose GLUT2_beta->Glucose_in_beta GK_beta Glucokinase (GK) Glucose_in_beta->GK_beta Phosphorylation G6P_beta Glucose-6-Phosphate GK_beta->G6P_beta Glycolysis_beta Glycolysis G6P_beta->Glycolysis_beta ATP_ADP_ratio ↑ ATP/ADP Ratio Glycolysis_beta->ATP_ADP_ratio K_ATP_channel K-ATP Channel (Closure) ATP_ADP_ratio->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion N3BPP N-(3-benzoylpyridin-2-yl)pivalamide N3BPP->GK_beta Allosteric Activation Glucose_liver Blood Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Glucose_in_liver Intracellular Glucose GLUT2_liver->Glucose_in_liver GK_liver Glucokinase (GK) Glucose_in_liver->GK_liver Phosphorylation G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis N3BPP_liver N-(3-benzoylpyridin-2-yl)pivalamide N3BPP_liver->GK_liver Allosteric Activation

Caption: Glucokinase signaling in pancreatic β-cells and hepatocytes.

While glucokinase is the hypothesized target, rigorous experimental validation is paramount. The following sections compare three powerful, unbiased techniques for target identification: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Purification-Mass Spectrometry (AP-MS).

Comparative Analysis of Target Identification Methodologies

Choosing the right target identification strategy depends on various factors, including the properties of the small molecule, the nature of the target, and available resources. Below is a comparative overview of the three methodologies.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[8][9]Ligand binding protects the target protein from proteolytic degradation.[10]An immobilized small molecule "baits" and pulls down its interacting proteins from a cell lysate for identification by mass spectrometry.[11]
Labeling Requirement Label-free.Label-free.Requires chemical modification of the small molecule to immobilize it.
In-cell/In-vitro Can be performed in intact cells, cell lysates, or with purified proteins.Typically performed with cell lysates or purified proteins.Performed with cell lysates.
Throughput Moderate to high, especially with high-throughput screening formats.Moderate.Low to moderate.
Key Advantage Measures target engagement in a physiological cellular context.[12]Does not require modification of the small molecule.[10]Can identify both direct and indirect binding partners.
Key Limitation Not all proteins exhibit a clear thermal shift upon ligand binding.The degree of protease protection can be subtle and difficult to detect.Immobilization of the small molecule may sterically hinder its interaction with the target.

Performance Comparison with Alternative Glucokinase Activators

To provide context for the expected activity of N-(3-benzoylpyridin-2-yl)pivalamide, the table below summarizes the performance of several other glucokinase activators that have been investigated clinically.

CompoundReported Activity (EC50/SC1.5)Fold ActivationClinical Development Stage
N-(3-benzoylpyridin-2-yl)pivalamide (and analogues) Not explicitly reported~2.0[1]Preclinical
Dorzagliatin EC50 decreases with increasing glucose concentrations.[13][14]Varies with glucose levels.[13][14]Approved in China.[15]
Piragliatin SC1.5 of 0.18 µMNot reportedDevelopment discontinued.[16][17]
AZD1656 EC50 of 60 nM[18]Not reportedPhase II clinical trials.[19][20][21]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each target identification methodology, tailored for the investigation of N-(3-benzoylpyridin-2-yl)pivalamide and its potential interaction with glucokinase.

Workflow Overview

Target ID Workflow cluster_methods Target Identification Methods start Start: Cell Culture (e.g., INS-1E, HepG2) CETSA CETSA (Cellular Thermal Shift Assay) start->CETSA DARTS DARTS (Drug Affinity Responsive Target Stability) start->DARTS AP_MS AP-MS (Affinity Purification-Mass Spectrometry) start->AP_MS analysis Protein Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) CETSA->analysis DARTS->analysis AP_MS->analysis validation Target Validation (e.g., siRNA, CRISPR) analysis->validation

Caption: General workflow for target identification.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9][12]

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., INS-1E rat insulinoma cells or HepG2 human hepatoma cells) to ~80% confluency.

  • Treat cells with N-(3-benzoylpyridin-2-yl)pivalamide at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3-8 minutes in a thermal cycler, followed by a cooling step to room temperature.[9]

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[12]

3. Separation and Analysis:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for glucokinase.

  • Quantify the band intensities to generate a melting curve for glucokinase at each drug concentration. A shift in the melting curve to higher temperatures indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS leverages the principle that a small molecule binding to its target protein can protect it from proteolysis.[10]

1. Lysate Preparation:

  • Harvest cultured cells (e.g., INS-1E or HepG2) and lyse them in a non-denaturing buffer (avoiding strong detergents like SDS) containing a protease inhibitor cocktail.[22]

  • Clarify the lysate by centrifugation to remove cellular debris.[22]

  • Determine the protein concentration of the lysate.

2. Drug Incubation and Proteolysis:

  • Aliquot the cell lysate and incubate with various concentrations of N-(3-benzoylpyridin-2-yl)pivalamide or a vehicle control on ice.

  • Add a protease (e.g., thermolysin or subtilisin) to each aliquot and incubate at room temperature for a specific time to allow for partial digestion.[23] The optimal protease concentration and digestion time should be determined empirically.

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

3. Analysis:

  • Analyze the digested samples by SDS-PAGE.

  • Visualize the protein bands by Coomassie staining or silver staining.

  • Look for protein bands that are present or more intense in the drug-treated samples compared to the vehicle control. These bands represent proteins that were protected from proteolysis by binding to the drug.

  • Excise the protected bands and identify the proteins by mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

AP-MS involves using a modified version of the small molecule as a "bait" to capture its interacting proteins.[11]

1. Synthesis of an Affinity Probe:

  • Synthesize a derivative of N-(3-benzoylpyridin-2-yl)pivalamide that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not interfere with the compound's binding to its target.

2. Immobilization of the Affinity Probe:

  • Immobilize the biotinylated probe onto streptavidin-coated beads.

3. Affinity Purification:

  • Incubate the bead-immobilized probe with cell lysate to allow for the binding of target proteins.

  • Include a control with beads alone or beads with an immobilized inactive analogue to identify non-specific binders.

  • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Digest the proteins (typically with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Identify the proteins that are specifically enriched in the sample treated with the active probe compared to the controls.

Conclusion and Future Directions

The evidence strongly suggests that glucokinase is a primary biological target of N-(3-benzoylpyridin-2-yl)pivalamide. This guide provides a comprehensive framework for rigorously validating this hypothesis and exploring potential off-target effects. Each of the described methodologies—CETSA, DARTS, and AP-MS—offers a unique set of advantages and disadvantages. The choice of which method to employ will depend on the specific experimental context and available resources.

For initial validation of glucokinase as a direct target in a cellular environment, CETSA is a powerful and label-free approach. To confirm this interaction without the need for chemical modification of the parent compound, DARTS provides an excellent orthogonal method. Should a broader, more unbiased screen for all potential binding partners be required, AP-MS, despite the need for probe synthesis, remains a gold-standard technique.

The successful identification and validation of N-(3-benzoylpyridin-2-yl)pivalamide's target will be a critical step in advancing this promising compound through the drug discovery pipeline. Further studies to elucidate its precise binding site on glucokinase and its downstream effects on cellular signaling pathways will provide a more complete understanding of its mechanism of action and therapeutic potential.

References

  • Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. (2025). American Diabetes Association. [Link]

  • Property based optimisation of glucokinase activators - Discovery of the phase IIb clinical candidate AZD1656. (2025). ResearchGate. [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (2019). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2011). PMC. [Link]

  • Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis. (2020). PubMed Central. [Link]

  • Identifying protein kinase target preferences using mass spectrometry. (2008). PubMed Central. [Link]

  • Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. (2010). PubMed. [Link]

  • Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. (2025). PubMed Central. [Link]

  • Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a gluco. (2010). SciSpace. [Link]

  • Target identification using drug affinity responsive target stability (DARTS). (2009). PNAS. [Link]

  • Glucokinase. (n.d.). Wikipedia. [Link]

  • Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents... (2019). ResearchGate. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. [Link]

  • Novel glucokinase activators: A structure-based pharmacophore modeling, QSAR analysis, and molecular dynamics approach. (2024). Pharmacia. [Link]

  • Insights to the emerging potential of glucokinase activators as antidiabetic agent. (2021). NIH. [Link]

  • Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. (2025). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Publications. [Link]

  • Safety profile of glucokinase activator AZD1656: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy. (2025). PMC. [Link]

  • The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. (2014). American Diabetes Association. [Link]

  • Designing glucokinase activators with reduced hypoglycemia risk: Discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4- yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus. (2014). ResearchGate. [Link]

  • Dorzagliatin (HMS5552), a Novel Dual Acting Glucokinase Activator, Improves Glycemic Control and Pancreatic β-cell Function in Patients with Type 2 Diabetes: A 28-day Treatment Study Using Biomarker-Guided Patient Selection. (2025). ResearchGate. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2025). Springer Link. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). Institut Cochin. [Link]

  • Insights Into the Biochemical and Genetic Basis of Glucokinase Activation From Naturally Occurring Hypoglycemia Mutations. (2004). American Diabetes Association. [Link]

  • Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators. (2014). Bentham Science. [Link]

  • Compromised chronic efficacy of a Glucokinase Activator AZD1656 in mouse models for common human GCKR variants. (2024). bioRxiv. [Link]

  • Publications. (n.d.). CETSA. [Link]

  • Glucokinase enzyme and its role in Glycolysis. (2025). YouTube. [Link]

  • Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus. (2015). PubMed. [Link]

  • Recent advances in glucokinase activators for the treatment of type 2 diabetes. (2009). PubMed. [Link]

  • Dorzagliatin. (n.d.). Hua Medicine. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. (2023). Frontiers. [Link]

  • Piragliatin (RO4389620), a Novel Glucokinase Activator, Lowers Plasma Glucose Both in the Postabsorptive State and after a Glucose Challenge in Patients with Type 2 Diabetes Mellitus: A Mechanistic Study. (2025). ResearchGate. [Link]

  • The DART Study: Results from the Dose-Escalation and Expansion Cohorts Evaluating the Combination of Dalantercept plus Axitinib in Advanced Renal Cell Carcinoma. (2017). AACR Journals. [Link]

  • Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin. (2013). PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pivaloylamino-3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the potential risks. Based on data from analogous benzoylpyridine derivatives, 2-Pivaloylamino-3-benzoylpyridine is anticipated to pose the following hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or powder may cause irritation to the respiratory system.[1][2][3]

These hazards necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and inhalation—are adequately addressed.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical component of risk mitigation. The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[1][4] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]
Skin Protection: Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double gloving is required.[5] The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Gloves must be disposable, powder-free, and checked for any signs of degradation before use.[5] Change gloves every 30 minutes or immediately if contamination is suspected.[5]
Skin Protection: Body Disposable, long-sleeved, solid-front gown with tight-fitting cuffsA disposable gown prevents the contamination of personal clothing.[5] The back-closing design and tight cuffs are crucial for minimizing exposure.[5] Gowns should not be worn outside of the designated hazardous work area.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)A respirator is necessary when handling the compound as a powder or when there is a potential for aerosolization.[1][6] Surgical masks do not provide adequate protection against chemical dust.[5] Ensure the respirator is properly fit-tested for the individual user.
Foot Protection Closed-toe, chemical-resistant safety footwearProtects feet from spills and falling objects. Footwear should be dedicated to the laboratory environment.[6]

The Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for safety. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Area Preparation (Fume Hood Verification) Don_PPE 2. Don Full PPE (Gown, Respirator, Goggles, Inner Gloves, Outer Gloves) Prep->Don_PPE Weigh 3. Weigh Compound (In Fume Hood) Don_PPE->Weigh Reaction 4. Perform Experiment (Maintain Vigilance) Weigh->Reaction Decon 5. Decontaminate Surfaces Reaction->Decon Waste 6. Segregate & Dispose Waste (Solid & Liquid) Decon->Waste Doff_PPE 7. Doff PPE (In Designated Area) Waste->Doff_PPE Handwash 8. Wash Hands Thoroughly Doff_PPE->Handwash

Caption: Safe Handling Workflow for this compound.

Operational Plan: Step-by-Step Handling
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE in the correct order: gown, respirator, eye protection, inner gloves, and outer gloves.

  • Handling:

    • Conduct all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.[1]

    • When weighing, use a spatula and handle the container with care to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Wipe down the work area with an appropriate solvent and then a cleaning agent.

Disposal Plan
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][7] Do not dispose of this chemical down the drain.[4][7] Collect waste in clearly labeled, sealed containers.[4]

  • Contaminated PPE: All disposable PPE (gloves, gown, etc.) is considered hazardous waste after use.[8] Place it in a designated, sealed hazardous waste container immediately after doffing.

Donning and Doffing Procedures: A Self-Validating System

The order in which you put on and take off your PPE is as important as the PPE itself. The goal of the doffing procedure is to contain the contaminant and prevent it from touching you or your clean clothes.

PPE_Procedure cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) D1 1. Gown D2 2. Respirator/Mask D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves (Outer) D3->D4 F1 1. Gown & Outer Gloves (Turn inside out) F2 2. Goggles/Face Shield F1->F2 F3 3. Respirator/Mask F2->F3 F4 4. Wash Hands F3->F4

Caption: PPE Donning and Doffing Sequence.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of running water and soap.[4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][9] If breathing is difficult or discomfort persists, seek medical attention.[4]

  • Spills: For minor spills, clean them up immediately while wearing full PPE.[4] Avoid breathing in any dust.[4] For major spills, evacuate the area and alert emergency responders.[4]

By integrating these protocols into your daily laboratory practices, you build a culture of safety that protects not only you but also your colleagues. This guide serves as a foundational document for the safe handling of this compound, empowering you to conduct your research with confidence and security.

References

  • Loba Chemie. (2016, May 31). 2-BENZOYLPYRIDINE EXTRA PURE MSDS. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 22). 4-Benzoylpyridine SAFETY DATA SHEET. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent Developments and Needs in Materials Used for Personal Protective Equipment and Their Testing. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.